VU6036720 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H23Cl2FN4O2S |
|---|---|
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H22ClFN4O2S.ClH/c1-15-14-26(20-5-3-2-4-16(20)13-23)11-10-25(15)9-8-24-29(27,28)17-6-7-19(22)18(21)12-17;/h2-7,12,15,24H,8-11,14H2,1H3;1H/t15-;/m0./s1 |
InChI-Schlüssel |
ZRUTWJFQZLMEBJ-RSAXXLAASA-N |
Isomerische SMILES |
C[C@H]1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N.Cl |
Kanonische SMILES |
CC1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of VU6036720 Hydrochloride: A Potent and Selective Kir4.1/5.1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6036720 hydrochloride is a novel small molecule that has been identified as a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of VU6036720, summarizing key quantitative data, detailing experimental protocols, and visualizing its interaction with the Kir4.1/5.1 channel. The information presented herein is intended to support further research and drug development efforts targeting this ion channel, which plays a crucial role in renal and neural physiology.[2]
Introduction
Inward rectifier potassium (Kir) channels are a family of ion channels that play a critical role in maintaining cellular excitability and potassium homeostasis. The heteromeric Kir4.1/5.1 channel, a complex of the Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, is predominantly expressed in the brain and kidneys.[4] Its dysfunction has been implicated in various pathological conditions, making it a promising therapeutic target. VU6036720 has emerged as a state-of-the-art tool for probing the function of Kir4.1/5.1 channels in vitro and ex vivo.[2][5] This document elucidates the molecular mechanism by which VU6036720 exerts its inhibitory effects.
Quantitative Analysis of VU6036720 Inhibition
Electrophysiological studies have been pivotal in quantifying the inhibitory potency and selectivity of VU6036720. The following table summarizes the key quantitative data from these experiments.
| Parameter | Value | Description | Reference |
| IC50 | 0.24 µM | The half maximal inhibitory concentration of VU6036720 on Kir4.1/5.1 channels. | [1][3][4] |
| Selectivity | >40-fold | The selectivity of VU6036720 for Kir4.1/5.1 over homomeric Kir4.1 channels. | [2][5] |
| IC50 Shift with Elevated Extracellular K+ | 6.8-fold increase | The shift in IC50 when the extracellular potassium ion concentration is increased by 20 mM. | [2][4][5][6] |
| Precursor Compound IC50 (VU0493690) | 0.96 µM | The potency of the parent compound from which VU6036720 was developed through chemical optimization. | [4][5][6] |
Mechanism of Action: Pore Blockade
-
Reduced Channel Open-State Probability: Single-channel recordings have demonstrated that VU6036720 decreases the likelihood of the Kir4.1/5.1 channel being in an open, conductive state.[2][4][5][6]
-
Decreased Single-Channel Current Amplitude: In addition to reducing the open probability, the compound also diminishes the amplitude of the current passing through a single channel.[2][4][5][6]
-
Competition with Potassium Ions: The inhibitory potency of VU6036720 is reduced in the presence of elevated extracellular potassium.[2][4][5][6] This suggests that VU6036720 binds within the ion conduction pathway and its binding is competitive with potassium ions.[2][4][5][6]
-
Mutagenesis Studies: Mutation of the asparagine residue at position 161 to glutamate (N161E) in the Kir5.1 subunit significantly reduces the inhibitory effect of VU6036720.[2][5] This "rectification controller" residue is located within the channel pore and is a known binding site for other Kir channel blockers.[2][5]
The following diagram illustrates the proposed pore-blocking mechanism of VU6036720.
Caption: VU6036720 physically obstructs the Kir4.1/5.1 channel pore.
Experimental Protocols
The characterization of VU6036720's mechanism of action relied on a series of well-defined experimental protocols, primarily centered around electrophysiology.
Cell Culture and Transfection
-
Cell Line: Chinese hamster ovary (CHO) cells were utilized for single-channel recordings due to their low endogenous potassium channel expression.[5]
-
Culture Conditions: Cells were maintained in F12K medium supplemented with 10% fetal bovine serum (FBS) and 100 U/ml of penicillin-streptomycin at 37°C in a 5% CO2 incubator.[5]
-
Transfection: Plasmids containing the coding sequences for Kir4.1 and Kir5.1 (or the Kir5.1-N161E mutant) along with an eGFP marker were transfected into CHO cells using the Polyfect reagent.[5]
Electrophysiology
-
Technique: Cell-attached patch-clamp electrophysiology was employed to record the activity of single Kir4.1/5.1 channels.[2][5]
-
Solutions: The specific compositions of the pipette and bath solutions were designed to isolate the currents through the Kir channels.
-
Data Analysis: Analysis of single-channel recordings focused on determining the channel open-state probability and the single-channel current amplitude in the presence and absence of VU6036720.
The following diagram outlines the experimental workflow for characterizing VU6036720.
Caption: Workflow from discovery to mechanism of action of VU6036720.
In Vivo Studies and Pharmacokinetics
While VU6036720 has proven to be a potent in vitro tool, in vivo studies in mice did not demonstrate a diuretic response consistent with Kir4.1/5.1 inhibition in the renal tubule.[2][5] Pharmacokinetic profiling revealed high clearance and plasma protein binding of VU6036720, which may limit its target engagement in vivo.[2][5]
Conclusion
This compound is the most potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 channel reported to date.[2] Its mechanism of action as a pore blocker has been well-characterized through electrophysiological and mutagenesis studies. While its current utility is primarily for in vitro and ex vivo applications, VU6036720 provides a critical pharmacological tool for dissecting the physiological roles of the Kir4.1/5.1 channel and serves as a valuable scaffold for the development of future therapeutics targeting this ion channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to VU6036720 Hydrochloride: Function and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6036720 hydrochloride is a watershed pharmacological tool, distinguished as the first potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1][2] This technical guide elucidates the core function, mechanism of action, and key experimental data related to VU6036720. It provides detailed insights into its molecular interactions, selectivity profile, and the experimental protocols used for its characterization. While its utility as an in vitro tool is unparalleled, its limitations in in vivo applications due to pharmacokinetic properties are also discussed, offering a comprehensive overview for researchers investigating the roles of Kir4.1/5.1 channels in physiology and disease.[2][3]
Core Function: Selective Inhibition of Kir4.1/5.1 Channels
VU6036720 is a specific inhibitor of the inward rectifier potassium (Kir) channel formed by the co-assembly of Kir4.1 and Kir5.1 subunits (also known as KCNJ10 and KCNJ16).[1][3] These heteromeric channels are critical for potassium homeostasis in various tissues, including the brain and kidneys.[4][5] The primary function of VU6036720 is to block the flow of potassium ions through this specific channel configuration.
Mechanism of Action
VU6036720 exerts its inhibitory effect through a multi-faceted mechanism at the single-channel level. It acts as a pore blocker, binding within the ion conduction pathway to physically occlude the channel.[2][3][6] This blockade manifests as a reduction in both the channel's open-state probability and the amplitude of the single-channel current.[3][7]
Experimental evidence strongly supports this mechanism:
-
Potassium-Dependent Inhibition: The inhibitory potency (IC50) of VU6036720 is sensitive to the extracellular potassium concentration. Elevating extracellular K+ by 20 mM resulted in a 6.8-fold increase in the IC50 value, a characteristic feature of pore-blocking agents that compete with the permeant ion.[2][3][6]
-
Key Amino Acid Residue: Mutagenesis studies have identified asparagine 161 in the Kir5.1 subunit (N161) as a critical residue for the binding and action of VU6036720. Mutation of this "rectification controller" residue to glutamate (N161E) significantly diminishes the inhibitory effect of the compound.[2][3][6]
Figure 1: Mechanism of VU6036720 action on the Kir4.1/5.1 channel.
Quantitative Data and Selectivity Profile
VU6036720 was developed through the multidimensional chemical optimization of a screening hit, resulting in a compound with high potency and selectivity for the heteromeric Kir4.1/5.1 channel over its homomeric counterpart and other Kir channels.[2][3]
| Target Channel | IC50 Value (μM) | Reference(s) |
| Heteromeric Kir4.1/5.1 | 0.24 | [1][4][5][8] |
| Homomeric Kir4.1 | >10 | [2][8] |
| hERG (Kv11.1) | 6.4 | [8] |
Table 1: Potency of this compound on Various Ion Channels.
| Channel Subtype | Inhibition at 30 μM | Reference(s) |
| Kir3.1/3.2 | Not significant | [8] |
| Kir3.1/3.4 | Not significant | [8] |
| Kir6.2/SUR1 | Not significant | [8] |
| Kir6.1/SUR2b | Not significant | [8] |
Table 2: Selectivity of VU6036720 Against Other Kir Channel Subtypes.
The data demonstrates that VU6036720 is over 40-fold more selective for the heteromeric Kir4.1/5.1 channel compared to the homomeric Kir4.1 channel.[2][3] An inactive (R)-enantiomer, VU6036721, is also available for use as a negative control in experiments.[1][9]
Experimental Protocols
The characterization of VU6036720 heavily relied on patch-clamp electrophysiology. The following is a representative protocol for single-channel recordings.
Protocol: Single-Channel Electrophysiology Recordings
-
Cell Culture and Transfection:
-
Use Chinese Hamster Ovary (CHO) cells, which have low endogenous K+ channel activity.[2]
-
Maintain cells in standard culture conditions (e.g., F12K medium, 10% FBS, 100 U/ml penicillin-streptomycin, at 37°C in 5% CO2).[2]
-
Transfect cells with plasmids encoding the channel subunits (e.g., pBudCE4.1-Kir4.1/Kir5.1) and an eGFP marker using a suitable transfection reagent (e.g., Polyfect) according to the manufacturer's instructions.[2]
-
-
Electrophysiology:
-
Perform cell-attached patch-clamp recordings 24-48 hours post-transfection.
-
Use borosilicate glass pipettes with a resistance of 5-10 MΩ when filled with pipette solution.
-
Pipette Solution (extracellular): 140 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH adjusted to 7.4 with KOH.
-
Bath Solution (intracellular): 140 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, pH adjusted to 7.4 with KOH.
-
Apply various concentrations of VU6036720 to the bath to assess its effects on channel activity.
-
-
Data Acquisition and Analysis:
-
Record single-channel currents using an appropriate amplifier (e.g., Axopatch 200B) and digitizer.
-
Filter the data (e.g., at 1 kHz) and sample at a suitable frequency (e.g., 10 kHz).
-
Analyze data using software like pCLAMP to determine channel open probability (NPo) and single-channel current amplitude.
-
Generate concentration-response curves by plotting the percent inhibition against the log concentration of VU6036720 to calculate the IC50 value.
-
Figure 2: Experimental workflow for electrophysiological characterization.
In Vivo Profile and Limitations
Despite its high in vitro potency, VU6036720 has demonstrated limited utility in in vivo models. Renal clearance studies in mice, where Kir4.1/5.1 inhibition is expected to produce a diuretic effect, showed no such response following administration of VU6036720 at doses of 30 and 100 mg/kg.[2][8]
Pharmacokinetic profiling revealed the reasons for this lack of in vivo target engagement:
These factors prevent the compound from achieving sufficient concentrations at the target site in vivo.[2][3]
Conclusion and Future Directions
This compound is a landmark compound, providing researchers with the first potent and selective means to probe the function of heteromeric Kir4.1/5.1 channels in vitro and ex vivo.[2][3] Its well-characterized mechanism as a pore blocker and its high degree of selectivity make it an invaluable tool for dissecting the physiological and pathophysiological roles of these channels in neural and renal systems. While its pharmacokinetic properties currently preclude its use as an in vivo therapeutic or investigational agent, VU6036720 represents a critical proof-of-concept that drug-like inhibitors of Kir4.1/5.1 can be developed, paving the way for future discovery efforts.[3]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Kir4.1/5.1抑制剂 | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. VU6036720 | Potassium Channel | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. axonmedchem.com [axonmedchem.com]
The Role of VU6036720 Hydrochloride in Astrocyte Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6036720 hydrochloride is a potent and selective in vitro inhibitor of the heteromeric inwardly rectifying potassium (Kir) channels Kir4.1/5.1.[1][2][3] These channels are predominantly expressed in astrocytes in the central nervous system (CNS) and play a critical role in maintaining brain homeostasis. This technical guide delineates the putative role of this compound in astrocyte biology, based on the established functions of its target, the Kir4.1/5.1 channel. By inhibiting these channels, this compound is predicted to modulate key astrocytic functions, including potassium buffering, glutamate uptake, and the regulation of brain-derived neurotrophic factor (BDNF) expression. This guide provides a comprehensive overview of the mechanism of action, expected downstream effects, and detailed experimental protocols to investigate the impact of this compound on astrocytes, positioning it as a valuable research tool for exploring astrocyte physiology and pathophysiology.
Introduction to this compound
This compound is a small molecule inhibitor with high potency and selectivity for Kir4.1/5.1 channels.[1][2][3] Its chemical and pharmacological properties are summarized in the table below.
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (S)-3-Chloro-N-(2-(4-(2-cyanophenyl)-2-methylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide hydrochloride | [3] |
| Molecular Formula | C20H22ClFN4O2S · HCl | [1][4] |
| Molecular Weight | 473.4 g/mol | [1][4] |
| Purity | ≥95% | [1][4] |
| IC50 for Kir4.1/5.1 | 0.24 µM | [1][2][3][4] |
| IC50 for Kir4.1 (homomeric) | >10 µM | [1][4] |
| IC50 for hERG | 6.4 µM | [1][4] |
| Solubility | Soluble in DMSO, slightly soluble in acetonitrile and water. | [1][4][5] |
| Storage | -20°C as a solid | [1][4] |
| Stability | ≥ 4 years at -20°C | [1][4] |
The Central Role of Kir4.1/5.1 Channels in Astrocyte Biology
Astrocytes are the most abundant glial cell type in the CNS and are integral to neuronal support and function. Kir4.1-containing channels are predominantly expressed in astrocytes and are fundamental to several of their key physiological roles.
Potassium Buffering and Membrane Potential
Neuronal activity leads to the release of potassium ions (K+) into the extracellular space. Astrocytes rapidly clear this excess K+ through a process known as spatial potassium buffering, which is primarily mediated by Kir4.1 channels.[6][7][8] This process is crucial for maintaining low extracellular K+ concentrations and stabilizing neuronal resting membrane potentials. The high resting K+ conductance mediated by Kir4.1 channels is also essential for maintaining the hyperpolarized membrane potential of astrocytes.[7]
-
Predicted Effect of this compound: By inhibiting Kir4.1/5.1 channels, this compound is expected to impair the potassium buffering capacity of astrocytes. This would lead to an accumulation of extracellular K+, potentially causing neuronal depolarization and hyperexcitability. Furthermore, inhibition of Kir4.1 would likely lead to the depolarization of the astrocyte membrane itself.[9]
Glutamate Uptake
Astrocytes are responsible for the majority of glutamate clearance from the synaptic cleft via excitatory amino acid transporters (EAATs), primarily GLAST (EAAT1) and GLT-1 (EAAT2).[10][11] This uptake is electrogenic and depends on the electrochemical gradients of Na+ and K+, and the negative resting membrane potential of the astrocyte. The hyperpolarized state maintained by Kir4.1 channels provides a crucial driving force for efficient glutamate transport.[9][11]
-
Predicted Effect of this compound: Inhibition of Kir4.1/5.1 channels by this compound is predicted to reduce the efficiency of astrocytic glutamate uptake.[7][9] The resulting depolarization of the astrocyte membrane would decrease the driving force for EAATs, leading to elevated extracellular glutamate levels. This could contribute to neuronal hyperexcitability and excitotoxicity. Studies have shown that knockdown or pharmacological blockade of Kir4.1 channels leads to a significant reduction in glutamate uptake by astrocytes.[7]
Brain-Derived Neurotrophic Factor (BDNF) Expression
Recent evidence suggests a link between Kir4.1 channel activity and the expression of BDNF in astrocytes. Inhibition of Kir4.1 channels has been shown to increase BDNF expression in astrocytes through the activation of the Ras/ERK/CREB signaling pathway.[2][5][6]
-
Predicted Effect of this compound: As a potent Kir4.1/5.1 inhibitor, this compound is hypothesized to increase the expression and secretion of BDNF from astrocytes.[2][6] This could have significant implications for neuronal plasticity, survival, and synaptogenesis, and may be a relevant mechanism in the context of neurological and psychiatric disorders.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound in astrocyte biology.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Impact of Astrocytic Gap Junctional Coupling on Potassium Buffering in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Astrocytic Inwardly Rectifying Potassium (Kir) 4.1 Channels in Epileptogenesis [frontiersin.org]
- 5. Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes (2017) | Masato Kinboshi | 38 Citations [scispace.com]
- 7. Potassium Buffering in the Neurovascular Unit: Models and Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium spatial buffering - Wikipedia [en.wikipedia.org]
- 9. Cortical astrocytes develop in a plastic manner at both clonal and cellular levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astrocyte Glutamate Uptake and Signaling as Novel Targets for Antiepileptogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Glial Cell Function with VU6036720 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6036720 hydrochloride is a potent and selective in vitro inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1.[1][2][3] These channels are predominantly expressed in glial cells, particularly astrocytes, where they play a crucial role in maintaining potassium homeostasis and facilitating glutamate uptake, processes vital for normal neuronal function. Dysregulation of Kir4.1 channels has been implicated in various neurological disorders, making them a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in studying glial cell function.
Mechanism of Action of this compound
VU6036720 acts as a pore blocker of the Kir4.1/5.1 channel.[4][5] By physically obstructing the ion conduction pathway, it prevents the flow of potassium ions through the channel. This inhibition leads to a reduction in the channel's open-state probability and a decrease in the single-channel current amplitude.[4][5] The primary consequence of Kir4.1/5.1 inhibition in astrocytes is a depolarization of the glial membrane.[6][7] This is because Kir4.1 channels are major contributors to the negative resting membrane potential of these cells. The depolarization, in turn, impairs the astrocyte's ability to take up extracellular potassium and glutamate, two of its most critical functions in supporting synaptic transmission and preventing neuronal hyperexcitability.[6][7]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound based on in vitro studies.
Table 1: Potency and Selectivity of this compound
| Target | IC50 Value | Selectivity | Reference |
| Heteromeric Kir4.1/5.1 | 0.24 µM | >40-fold vs. homomeric Kir4.1 | [1][2][4][5] |
| Homomeric Kir4.1 | >10 µM | [4] |
Table 2: Experimental Conditions for IC50 Determination
| Parameter | Condition | Reference |
| Cell Line | Human Embryonic Kidney (HEK-293) cells stably expressing Kir4.1/5.1 | [5] |
| Assay | Whole-cell patch-clamp electrophysiology | [5] |
| Temperature | Room Temperature | [5] |
| Holding Potential | -75 mV | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on glial cell function.
Primary Astrocyte Culture
Objective: To establish a primary culture of astrocytes for subsequent treatment with VU6036720.
Materials:
-
Postnatal day 1-3 mouse or rat pups
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine coated culture flasks and plates
Protocol:
-
Isolate cortices from postnatal pups and mechanically dissociate the tissue.
-
Treat the tissue with trypsin-EDTA to obtain a single-cell suspension.
-
Plate the cells onto poly-D-lysine coated flasks in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
After 7-10 days, a confluent layer of mixed glial cells will be formed. To obtain a pure astrocyte culture, shake the flasks on an orbital shaker to remove microglia and oligodendrocyte precursor cells.
-
Re-plate the remaining astrocytes for experiments.
Electrophysiological Recording of Kir Currents in Astrocytes
Objective: To measure the effect of VU6036720 on Kir currents in primary astrocytes using whole-cell patch-clamp electrophysiology.
Materials:
-
Primary astrocyte culture
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2)
-
This compound stock solution (in DMSO)
Protocol:
-
Place a coverslip with cultured astrocytes in the recording chamber and perfuse with the external solution.
-
Pull patch pipettes with a resistance of 3-5 MΩ and fill with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single astrocyte.
-
Record baseline Kir currents by applying voltage steps from a holding potential of -70 mV. Kir currents are characterized by their inward rectification.
-
Prepare working solutions of VU6036720 in the external solution at desired concentrations (e.g., ranging from 0.01 µM to 10 µM).
-
Perfuse the cells with the VU6036720-containing solution and record the currents again to determine the extent of inhibition.
-
To isolate Kir currents, the barium-sensitive component of the current can be measured by applying a known Kir channel blocker like BaCl2 (100 µM) at the end of the experiment.[8]
Potassium Uptake Assay
Objective: To assess the impact of VU6036720 on the potassium uptake capacity of astrocytes. This can be indirectly measured by observing changes in intracellular potassium concentration using a fluorescent indicator.
Materials:
-
Primary astrocyte culture
-
Potassium-sensitive fluorescent dye (e.g., Asante Potassium Green-1, APG-1)
-
Fluorescence microscope with an imaging system
-
High potassium external solution (e.g., containing 10 mM KCl)
-
This compound
Protocol:
-
Load cultured astrocytes with a potassium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Acquire baseline fluorescence images in a normal external solution (3 mM KCl).
-
Pre-incubate the cells with a working concentration of VU6036720 (e.g., 1 µM) for a specified duration (e.g., 15-30 minutes).
-
Induce potassium uptake by rapidly switching to a high potassium external solution (10 mM KCl).
-
Record the change in fluorescence over time. An efficient potassium uptake will result in an increase in intracellular fluorescence.
-
Compare the rate and magnitude of the fluorescence change in VU6036720-treated cells to control (vehicle-treated) cells. A reduced increase in fluorescence in the presence of VU6036720 indicates impaired potassium uptake.[9]
Glutamate Uptake Assay
Objective: To determine the effect of VU6036720 on glutamate uptake by astrocytes. This can be measured using a fluorometric glutamate assay kit.
Materials:
-
Primary astrocyte culture
-
Fluorometric Glutamate Assay Kit
-
This compound
-
Glutamate solution
Protocol:
-
Plate astrocytes in a 96-well plate.
-
Pre-treat the cells with VU6036720 (e.g., 1 µM) for 15-30 minutes.
-
Add a known concentration of glutamate to the wells to initiate uptake.
-
After a defined incubation period (e.g., 10-20 minutes), collect the supernatant.
-
Measure the amount of remaining glutamate in the supernatant using a fluorometric glutamate assay kit, following the manufacturer's protocol.[10]
-
A higher concentration of glutamate in the supernatant of VU6036720-treated wells compared to control wells indicates reduced glutamate uptake by the astrocytes.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Kir4.1/5.1 by VU6036720 disrupts K+ homeostasis in astrocytes.
Experimental Workflow Diagram
Caption: Workflow for assessing VU6036720's effect on astrocyte function.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditional Knock-Out of Kir4.1 Leads to Glial Membrane Depolarization, Inhibition of Potassium and Glutamate Uptake, and Enhanced Short-Term Synaptic Potentiation | Journal of Neuroscience [jneurosci.org]
- 7. Astrocyte Kir4.1 expression level territorially controls excitatory transmission in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A novel optical intracellular imaging approach for potassium dynamics in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
VU6036720 Hydrochloride: A Technical Guide for the Study of Renal Tubule Physiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6036720 hydrochloride is a groundbreaking pharmacological tool, identified as the first potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium (Kir) channels.[1][2] These channels, formed by the co-assembly of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, are crucial for the normal physiological function of various tissues, including the brain and kidneys.[1] In the renal tubules, particularly the distal convoluted tubule (DCT), Kir4.1/5.1 channels are thought to play a significant role in potassium recycling and maintaining the electrochemical gradients necessary for ion transport. This technical guide provides an in-depth overview of VU6036720, its mechanism of action, experimental protocols for its use, and its utility in elucidating the complex physiology of the renal tubules.
Core Compound Profile
| Property | Value | Reference |
| Compound Name | This compound | [2] |
| Target | Heteromeric Kir4.1/5.1 inward rectifier potassium channels | [1][2] |
| Mechanism of Action | Pore blocker of the Kir4.1/5.1 channel | [1][3][4] |
| Potency (IC50) | 0.24 µM | [1][2][5] |
| Selectivity | >40-fold selective over homomeric Kir4.1 channels | [1][3] |
Mechanism of Action and In Vitro Efficacy
VU6036720 acts as a pore blocker, binding within the ion-conduction pathway of the Kir4.1/5.1 channel.[1][3][4] This inhibition leads to a reduction in both the channel's open-state probability and its single-channel current amplitude.[1][4] The potency of VU6036720 is demonstrated by its IC50 value of 0.24 µM for the heteromeric Kir4.1/5.1 channel.[1][2][5] A key feature of this compound is its high selectivity, showing over 40-fold greater inhibition of the heteromeric Kir4.1/5.1 channel compared to the homomeric Kir4.1 channel.[1][3]
The specificity of VU6036720's interaction with the channel has been further elucidated through mutagenesis studies. Mutation of the asparagine residue at position 161 to glutamate (N161E) in the Kir5.1 subunit, a site known as the "rectification controller," significantly diminishes the inhibitory effect of VU6036720.[1][3][4] This suggests that this residue is a critical determinant for the binding and action of the inhibitor.
Signaling Pathway of VU6036720 Action
Caption: Mechanism of VU6036720 inhibition of the Kir4.1/5.1 channel.
Experimental Protocols
Detailed methodologies are crucial for the successful application of VU6036720 in research. The following protocols are based on the key experiments used to characterize this inhibitor.
Patch-Clamp Electrophysiology
This technique is essential for studying the direct effects of VU6036720 on the ion channel activity of Kir4.1/5.1.
Objective: To measure the inhibitory effect of VU6036720 on Kir4.1/5.1 channel currents.
Methodology:
-
Cell Culture: Utilize cell lines (e.g., HEK-293) stably co-expressing Kir4.1 and Kir5.1 subunits.
-
Electrophysiological Recordings: Perform whole-cell or single-channel patch-clamp recordings.
-
Solution Composition:
-
Extracellular (bath) solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with KOH.
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Compound Application: Apply this compound at varying concentrations to the bath solution to determine a dose-response relationship and calculate the IC50 value.
-
Data Analysis: Analyze the recorded currents to quantify the extent of channel inhibition. For single-channel recordings, assess changes in open probability and single-channel conductance.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for electrophysiological characterization of VU6036720.
In Vivo Studies and Pharmacokinetics
While VU6036720 has proven to be a potent and selective tool for in vitro and ex vivo studies, its application in vivo has been challenging.
Renal Clearance Studies in Mice
Objective: To assess the in vivo effect of VU6036720 on renal function and diuretic response.
Methodology:
-
Animal Model: Utilize male C57Bl/6 mice.
-
Compound Administration: Administer VU6036720 intravenously (e.g., at 1 mg/kg) or orally (e.g., at 10 or 100 mg/kg).[5] A suitable vehicle for intravenous administration is a mixture of ethanol, PEG400, and saline (10:70:20 v/v/v).[5] For oral gavage, a 10% Tween 80 solution in water can be used.[5]
-
Sample Collection: Collect blood and urine samples at multiple time points post-administration.
-
Analysis: Measure urine volume, electrolyte concentrations (Na+, K+, Cl-), and creatinine to assess renal function. Quantify VU6036720 concentrations in blood samples using LC/MS/MS to determine pharmacokinetic parameters.[5]
Results Summary: Renal clearance studies in mice did not demonstrate a diuretic response consistent with the inhibition of Kir4.1/5.1 in the renal tubule.[1][3][4]
Pharmacokinetic Profile
The lack of an in vivo diuretic effect is attributed to the compound's pharmacokinetic properties.
| Pharmacokinetic Parameter | Observation | Implication for In Vivo Studies |
| Metabolic Clearance | High | Rapid elimination from the body, leading to insufficient drug exposure at the target site. |
| Plasma Protein Binding | High | Reduced free fraction of the compound available to interact with Kir4.1/5.1 channels in the renal tubules. |
These findings suggest that while VU6036720 is an excellent tool for in vitro experiments, its current formulation and pharmacokinetic profile limit its efficacy in vivo for studying renal physiology.[1][3][4]
Logical Relationship of In Vivo Study Outcome
Caption: Pharmacokinetic limitations of VU6036720 for in vivo renal studies.
Conclusion and Future Directions
This compound stands as the most potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 potassium channel to date.[1] Its value as a pharmacological tool for dissecting the role of this channel in the physiology and pathophysiology of the renal tubule at the cellular and tissue level is undeniable. The detailed experimental protocols provided herein offer a foundation for researchers to utilize this compound effectively in their studies.
However, the challenges associated with its in vivo application, namely high clearance and plasma protein binding, highlight the need for further drug development.[1][3][4] Future efforts in medicinal chemistry could focus on optimizing the structure of VU6036720 to improve its pharmacokinetic profile, thereby unlocking its potential for in vivo studies and as a lead compound for the development of novel therapeutics targeting Kir4.1/5.1-related disorders such as hypertension and edema.
References
- 1. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
In-Depth Technical Guide: Effects of VU6036720 Hydrochloride on Neuronal Excitability
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the potent and selective Kir4.1/5.1 inhibitor, VU6036720 hydrochloride, with a focus on its mechanism of action and its putative effects on neuronal excitability. The information is curated for researchers in neuroscience and drug development seeking to understand and utilize this compound as a pharmacological tool.
Introduction
This compound is a recently developed small molecule that acts as a potent and selective inhibitor of heteromeric inwardly rectifying potassium (Kir) channels composed of Kir4.1 and Kir5.1 subunits. These channels are predominantly expressed in glial cells, particularly astrocytes, and play a crucial role in maintaining potassium homeostasis and facilitating glutamate uptake in the central nervous system. By modulating the function of these channels, this compound is a valuable tool for investigating the physiological and pathological roles of Kir4.1/5.1 channels and is predicted to indirectly modulate neuronal excitability.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of Kir4.1/5.1 channels. It is important to note that direct experimental evidence on the effects of this compound on neuronal excitability is limited in the public domain. The following sections detail the well-characterized effects on its molecular target and the inferred consequences for neuronal function.
Quantitative Data on Kir4.1/5.1 Inhibition
The inhibitory potency and selectivity of this compound have been quantitatively characterized. The following table summarizes the key data points from in vitro studies.
| Parameter | Value | Channel Subtype | Reference |
| IC50 | 0.24 µM | Kir4.1/5.1 | [1] |
| Selectivity | >40-fold | Over Kir4.1 homomers | [1] |
Molecular Mechanism of Inhibition
Studies suggest that this compound acts as a pore blocker of the Kir4.1/5.1 channel. This is supported by evidence showing that its inhibitory potency is dependent on the extracellular potassium concentration. An increase in extracellular potassium reduces the inhibitory effect of the compound, which is a characteristic feature of pore-blocking agents that compete with ions for binding within the channel pore.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the primary literature describing the characterization of this compound.
Cell Culture and Transfection
-
Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used for their low endogenous potassium channel expression.
-
Culture Conditions: Cells are maintained in F-12K Nutrient Mixture (Kaighn's Modification) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For expression of Kir channels, cells are transiently transfected with plasmids encoding the desired Kir subunits (e.g., Kir4.1 and Kir5.1) using a suitable transfection reagent according to the manufacturer's instructions.
Electrophysiology
-
Technique: Whole-cell and single-channel patch-clamp recordings are employed to measure ion channel activity.
-
Solutions:
-
External Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with KOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).
-
-
Recording Procedure:
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and used to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
For whole-cell recordings, the membrane patch is ruptured to allow electrical access to the cell's interior.
-
For single-channel recordings, the cell-attached or excised-patch configuration is used.
-
Currents are recorded in response to voltage steps, and the effect of this compound is assessed by bath application of the compound at various concentrations.
-
Inferred Effects on Neuronal Excitability
The primary function of astrocytic Kir4.1/5.1 channels is to buffer extracellular potassium ([K+]o) released during neuronal activity and to provide the driving force for glutamate uptake. Inhibition of these channels by this compound is therefore expected to have significant indirect effects on neuronal excitability.
Signaling Pathway: Kir4.1/5.1 Inhibition and Neuronal Excitability
The following diagram illustrates the proposed signaling pathway through which this compound influences neuronal excitability.
Caption: Proposed pathway of this compound's effect on neuronal excitability.
-
Increased Extracellular Potassium: Inhibition of Kir4.1/5.1 channels impairs the ability of astrocytes to take up excess K+ from the synaptic cleft. The resulting increase in [K+]o depolarizes the neuronal resting membrane potential, bringing it closer to the threshold for action potential firing and thus increasing neuronal excitability.
-
Reduced Glutamate Clearance: The function of glutamate transporters is electrogenically coupled to the potassium gradient maintained by Kir channels. By disrupting this gradient, this compound is expected to reduce the efficiency of glutamate clearance from the synapse. The prolonged presence of glutamate in the synaptic cleft would lead to excessive activation of postsynaptic glutamate receptors, further depolarizing the neuron and increasing its excitability.
Experimental Workflow for Investigating Neuronal Effects
To directly assess the effects of this compound on neuronal excitability, a series of electrophysiological experiments in neuronal preparations would be required. The following diagram outlines a logical experimental workflow.
Caption: Workflow for studying VU6036720's effects on neuronal electrophysiology.
Summary and Future Directions
This compound is a powerful and specific tool for studying the function of Kir4.1/5.1 channels. While its direct effects on these channels are well-documented, its impact on neuronal excitability is inferred to be indirect, mediated by the disruption of astrocytic potassium and glutamate homeostasis. This leads to a hypothesized increase in neuronal excitability.
Future research should focus on directly testing this hypothesis through electrophysiological recordings from various types of neurons in the presence of this compound. Such studies will be critical for elucidating the precise role of Kir4.1/5.1 channels in regulating neuronal network activity and for exploring the therapeutic potential of targeting these channels in neurological and psychiatric disorders characterized by aberrant neuronal excitability.
Disclaimer: This document is intended for research purposes only. This compound is not for human use. Researchers should consult the primary literature and safety data sheets before handling this compound.
References
Exploring the Therapeutic Potential of Kir4.1/5.1 Inhibition with VU6036720: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VU6036720, the first potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and explores its potential as a pharmacological tool for investigating the physiological roles of Kir4.1/5.1 channels in renal and neural tissues.
Core Concepts: The Kir4.1/5.1 Channel and the Inhibitor VU6036720
Inwardly rectifying potassium (Kir) channels are crucial for maintaining potassium homeostasis and cellular excitability. The Kir4.1 subunit, encoded by the KCNJ10 gene, can form homomeric channels or heteromerize with the Kir5.1 subunit (KCNJ16). While Kir4.1 can form functional channels alone, Kir5.1 requires co-assembly with Kir4.1 to become functional.[1] These heteromeric Kir4.1/5.1 channels are prominently expressed in the brain, particularly in glial cells, and in the kidney, where they are implicated in potassium sensing and regulation.[1][2]
VU6036720 emerged from a high-throughput screening of 80,475 compounds, followed by multidimensional chemical optimization of an initial hit compound, VU0493690.[2][3] It serves as a state-of-the-art in vitro tool for probing the function of Kir4.1/5.1 channels, providing a proof-of-concept for the development of drug-like inhibitors targeting this channel complex.[2][3]
Quantitative Data Summary
The following tables summarize the key in vitro potency, selectivity, and pharmacokinetic parameters of VU6036720.
Table 1: In Vitro Potency of VU6036720
| Target | IC50 (µM) | Assay Type |
| Kir4.1/5.1 | 0.24 | Thallium Flux Assay |
| Kir4.1/5.1 | 0.73 ((S)-enantiomer) | Thallium Flux Assay |
Data sourced from multiple studies confirming the potency of VU6036720.[2][3][4][5][6][7]
Table 2: Selectivity Profile of VU6036720
| Channel | IC50 (µM) | Selectivity Fold (over Kir4.1/5.1) |
| Kir4.1 (homomeric) | >10 | >40-fold |
| Kir3.1/3.2 | >30 | >125-fold |
| Kir3.1/3.4 | >30 | >125-fold |
| Kir6.2/SUR1 | >30 | >125-fold |
| Kir6.1/SUR2b | >30 | >125-fold |
| hERG (Kv11.1) | 6.4 | ~27-fold |
VU6036720 demonstrates significant selectivity for the heteromeric Kir4.1/5.1 channel over its homomeric counterpart and other Kir channels.[2][4][6]
Table 3: Pharmacokinetic Parameters of VU6036720 in Mice
| Administration Route | Dose (mg/kg) | Key Findings |
| Intravenous (IV) | 1 | High clearance |
| Oral (PO) | 10 or 100 | Low oral bioavailability |
In vivo studies in mice revealed that high clearance and significant plasma protein binding may limit the systemic exposure and target engagement of VU6036720.[2][3][4]
Mechanism of Action
VU6036720 acts as a pore blocker that binds within the ion-conduction pathway of the Kir4.1/5.1 channel.[2][3][4] This mechanism is supported by several key findings:
-
Voltage-Dependence: The inhibitory effect is voltage-dependent.
-
Extracellular Potassium Sensitivity: Increasing the extracellular potassium concentration shifts the IC50, a characteristic feature of pore blockers. A 20 mM elevation in extracellular K+ resulted in a 6.8-fold increase in the IC50 value.[2][3][4]
-
Reduced Channel Activity: Single-channel patch-clamp recordings revealed that VU6036720 reduces both the channel's open-state probability and the single-channel current amplitude.[2][3][4][8]
-
Structural Basis of Inhibition: Mutagenesis studies have identified asparagine 161 (N161) in the Kir5.1 subunit as a critical residue for VU6036720's inhibitory activity. Mutating this "rectification controller" residue to glutamate (N161E) significantly diminishes the compound's blocking effect.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of the key experimental protocols used in the characterization of VU6036720.
High-Throughput Screening (HTS)
-
Objective: To identify initial hit compounds that inhibit Kir4.1/5.1 channels.
-
Methodology: A quantitative thallium (Tl+) flux assay was employed using HEK-293 cells stably expressing Kir4.1/5.1 channels.[4] The assay utilizes an intracellular fluorescent dye, Thallos-AM, which reports the inward movement of Tl+, a K+ congener, through the Kir channels. A library of 80,475 chemically diverse compounds was screened for their ability to inhibit this Tl+ flux.[2][4] The precursor to VU6036720, VU0493690, was identified through this screen.[3]
Electrophysiology (Patch-Clamp)
-
Objective: To characterize the electrophysiological effects of VU6036720 on Kir4.1/5.1 currents.
-
Cell Line: HEK-293 cells stably transfected with a bicistronic vector (pBudCE4.1) to ensure approximately equal expression of both Kir4.1 and Kir5.1 subunits.[4]
-
Whole-Cell Recordings: Stably transfected cells were subjected to voltage clamp protocols to elicit robust, inwardly rectifying whole-cell currents characteristic of Kir4.1/5.1. The inhibitory effect of VU6036720 was quantified by measuring the reduction in current amplitude.[4]
-
Single-Channel Recordings: Cell-attached patch recordings were performed to investigate the effect of VU6036720 on the channel's open-state probability and single-channel current amplitude.[2][3][4]
Site-Directed Mutagenesis
-
Objective: To identify key amino acid residues involved in the binding and inhibitory action of VU6036720.
-
Methodology: The asparagine residue at position 161 of the Kir5.1 subunit was mutated to glutamate (N161E). The effect of this mutation on the inhibitory potency of VU6036720 was then assessed using electrophysiological or Tl+ flux assays. A significant reduction in inhibition confirmed the importance of this residue.[2][4]
In Vivo Pharmacokinetic and Renal Clearance Studies
-
Objective: To assess the pharmacokinetic profile and in vivo efficacy of VU6036720.
-
Animal Model: Male C57BL/6J mice.
-
Pharmacokinetic (PK) Study:
-
Intravenous (IV) Administration: Mice were administered a 1 mg/kg dose of VU6036720 in a vehicle of ethanol:PEG400:saline (10:70:20 v/v/v). Blood samples were collected at multiple time points to determine clearance, volume of distribution, and half-life.[4]
-
Oral (PO) Gavage: Mice were given 10 or 100 mg/kg of VU6036720 in 10% Tween 80 in water to determine oral exposure and bioavailability.[4]
-
Quantification: The concentration of VU6036720 in blood was quantified by LC/MS/MS.[4]
-
-
Renal Clearance Study: Mice were placed in metabolic cages to assess for a diuretic response following administration of VU6036720, which would be indicative of Kir4.1/5.1 inhibition in the renal tubule. No significant diuretic effect was observed.[2][3][4]
Therapeutic Potential and Future Directions
The heteromeric Kir4.1/5.1 channel is a compelling therapeutic target for conditions involving dysregulated potassium homeostasis, such as certain cardiovascular and neurological disorders.[1] Inhibition of these channels in the kidney is hypothesized to produce a diuretic effect, which could be beneficial for treating hypertension and edema.[3] In the central nervous system, where Kir4.1 in astrocytes is vital for potassium and glutamate buffering, modulation of this channel could have implications for chronic pain and mental health disorders.[2][9]
While VU6036720 itself did not demonstrate in vivo activity in renal studies due to unfavorable pharmacokinetic properties, its discovery is a landmark achievement.[3][4] It validates the Kir4.1/5.1 channel as a druggable target and provides a critical chemical scaffold for the development of future inhibitors with improved metabolic stability and oral bioavailability. VU6036720 remains an invaluable tool for in vitro and ex vivo studies, enabling researchers to dissect the specific functions of the Kir4.1/5.1 channel in various physiological and pathological contexts.[2][3][4]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VU6036720 | Potassium Channel | TargetMol [targetmol.com]
- 9. Preclinical Insights into the Role of Kir4.1 in Chronic Pain and Depression: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VU6036720 Hydrochloride: A Potent and Selective Kir4.1/5.1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of VU6036720 hydrochloride, a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1] VU6036720 serves as a critical tool for investigating the physiological and pathological roles of Kir4.1/5.1 channels in the brain and kidney.
Introduction
VU6036720 is a small molecule inhibitor that demonstrates high potency and selectivity for the heteromeric Kir4.1/Kir5.1 (KCNJ10/KCNJ16) inward rectifier potassium channel.[1] These channels are pivotal in maintaining potassium homeostasis and membrane potential in various cell types, particularly glial cells in the central nervous system and epithelial cells in the kidney.[2] Dysregulation of Kir4.1/5.1 channel activity has been implicated in several neurological and renal disorders. VU6036720 acts as a pore blocker, binding within the ion-conduction pathway to inhibit channel function.[1]
Data Presentation
Table 1: In Vitro Potency and Selectivity of VU6036720
| Target Channel | Assay Type | IC50 (µM) | Selectivity vs. Kir4.1/5.1 | Reference |
| Kir4.1/5.1 | Thallium Flux | 0.24 | - | [1] |
| Kir4.1 | Thallium Flux | >10 | >40-fold | [1] |
| Kir1.1 (ROMK) | Thallium Flux | >10 | >40-fold | |
| Kir2.1 | Thallium Flux | >10 | >40-fold | |
| Kir2.2 | Thallium Flux | >10 | >40-fold | |
| Kir2.3 | Thallium Flux | >10 | >40-fold | |
| Kir3.1/3.2 | Thallium Flux | >10 | >40-fold | |
| Kir3.1/3.4 | Thallium Flux | >10 | >40-fold | |
| Kir6.2/SUR1 | Thallium Flux | >10 | >40-fold | |
| hERG | Thallium Flux | >10 | >40-fold |
Note: The hydrochloride salt of VU6036720 is expected to have similar in vitro activity to the free base, which was used in the primary characterization studies.
Signaling Pathway
The inhibition of Kir4.1/5.1 channels by VU6036720 has significant downstream consequences on cellular function, particularly in astrocytes. These channels are crucial for spatial potassium buffering, a process that clears excess potassium from the synaptic cleft, and for glutamate uptake.
Caption: Inhibition of Kir4.1/5.1 by VU6036720 and its downstream effects.
Experimental Protocols
In Vitro Inhibition of Kir4.1/5.1 using Thallium Flux Assay
This protocol describes a high-throughput method to assess the inhibitory activity of VU6036720 on Kir4.1/5.1 channels expressed in HEK-293 cells using a thallium-sensitive fluorescent dye.
Caption: Workflow for the thallium flux assay.
Materials:
-
HEK-293 cells stably expressing human Kir4.1 and Kir5.1
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
384-well black-walled, clear-bottom plates
-
Thallium-sensitive fluorescent dye kit (e.g., FLIPR Potassium Assay Kit)
-
This compound
-
Assay buffer (Chloride-free)
-
Thallium stimulus buffer
-
Fluorescent imaging plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed HEK-293 cells expressing Kir4.1/5.1 into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Dye Loading: The following day, remove the culture medium and load the cells with the thallium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at room temperature in the dark.
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate assay buffer. Add the compound solutions to the wells and incubate for 20-30 minutes.
-
Thallium Addition and Fluorescence Reading: Place the plate in a kinetic imaging plate reader. Add the thallium-containing stimulus buffer to all wells simultaneously. The influx of thallium through open Kir4.1/5.1 channels will cause an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is proportional to the channel activity. Plot the rate of thallium flux against the concentration of this compound to determine the IC50 value.
Electrophysiological Characterization using Patch-Clamp
This protocol outlines the whole-cell patch-clamp technique to directly measure the inhibitory effect of VU6036720 on Kir4.1/5.1 channel currents.
References
Application Notes and Protocols for VU6036720 Hydrochloride in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6036720 hydrochloride is a potent and selective in vitro inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1 (KCNJ10/KCNJ16).[1][2] These channels are crucial in maintaining potassium homeostasis in various tissues, including the brain and kidneys, making them significant targets for therapeutic intervention in conditions like hypertension and edema.[2][3] VU6036720 acts as a pore blocker, binding within the ion-conduction pathway of the Kir4.1/5.1 channel.[2][4][5] This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology studies to characterize its effects on Kir4.1/5.1 channels.
Product Information
| Property | Value | Source |
| IUPAC Name | 3-chloro-N-[2-[(2S)-4-(2- cyanophenyl)-2-methyl- 1-piperazinyl]ethyl]-4- fluoro-benzenesulfonamide, monohydrochloride | [6] |
| Molecular Formula | C20H22ClFN4O2S • HCl | [6][7] |
| Formula Weight | 473.4 g/mol | [6][7] |
| Purity | ≥95% | [6][7] |
| Appearance | A solid | [6][7] |
| Storage | -20°C | [6][7] |
| Stability | ≥ 4 years at -20°C | [6][7] |
Solubility
| Solvent | Solubility | Source |
| DMSO | Soluble | [6][7] |
| Acetonitrile | Slightly Soluble | [6][7] |
| Water | Slightly Soluble / Sparingly Soluble in aqueous solutions | [6][7] |
Note: For biological experiments, it is recommended to prepare a stock solution in DMSO.[6] When diluting into aqueous buffers for final experimental concentrations, ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[6] Aqueous solutions are not recommended for storage for more than one day.[6]
Mechanism of Action
VU6036720 selectively inhibits the heteromeric Kir4.1/5.1 channel. Its mechanism of action involves blocking the channel's pore, thereby reducing ion flow.[2][4][5] Evidence for this includes a significant shift in the IC50 value upon elevation of extracellular potassium concentration, a characteristic feature of pore blockers.[2][4][5] Studies have shown that VU6036720 reduces both the open-state probability and the single-channel current amplitude of Kir4.1/5.1 channels.[2][4][5]
Quantitative Data
| Parameter | Value | Channel | Cell Type | Source |
| IC50 | 0.24 µM | Kir4.1/5.1 | HEK-293 | [1][6][7][8] |
| IC50 | >10 µM | Kir4.1 (homomeric) | HEK-293 | [6][7] |
| IC50 Shift (with 20 mM extracellular K+) | 6.8-fold | Kir4.1/5.1 | Not Specified | [2][4][5] |
| hERG (Kv11.1) Inhibition IC50 | 6.4 µM | hERG | Not Specified | [6][7] |
Experimental Protocols
Cell Preparation
For studying the effects of VU6036720, Human Embryonic Kidney (HEK-293) cells are a suitable expression system.[4] Cells should be transiently or stably transfected with plasmids encoding Kir4.1 and Kir5.1 subunits.[4] Patch-clamp recordings can be performed 24-48 hours post-transfection.[4]
Patch-Clamp Electrophysiology
The following protocols are based on established methods for characterizing VU6036720's effects on Kir4.1/5.1 channels.[4]
Recording Solutions:
| Solution Type | Component | Concentration (mM) |
| Extracellular (Bath) | NaCl | 150 |
| KCl | 5 | |
| CaCl2 | 1 | |
| MgCl2 | 2 | |
| Glucose | 5 | |
| HEPES | 10 | |
| pH adjusted to 7.35 with NaOH | ||
| Pipette (Intracellular) | NaCl | 100 |
| KCl | 50 | |
| MgCl2 | 2 | |
| HEPES | 10 | |
| pH adjusted to 7.35 with NaOH |
Whole-Cell Recording Protocol:
-
Cell Plating: Plate transfected HEK-293 cells onto glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 8-10 MΩ when filled with the intracellular solution.[4]
-
Seal Formation: Obtain a giga-ohm seal (>1 GΩ) on a single transfected cell.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Data Acquisition: Record the resulting inwardly rectifying K+ currents using an appropriate amplifier and data acquisition system (e.g., Axopatch 200B amplifier and Digidata 1440A).[4]
-
Compound Application: Perfuse the bath with the extracellular solution containing the desired concentration of this compound.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., -120 mV) before and after compound application to determine the percentage of inhibition.
Single-Channel Recording Protocol:
-
Configuration: Use the cell-attached voltage-clamp configuration.[4]
-
Solutions: Utilize the same extracellular and pipette solutions as for whole-cell recordings.[4]
-
Data Acquisition: Record single-channel currents to analyze changes in open-state probability and single-channel current amplitude upon application of VU6036720.[4]
Signaling Pathway Context
Kir4.1/5.1 channels play a critical role in cellular potassium homeostasis, which is fundamental for the function of various cell types, particularly in the nervous system and kidneys. In astrocytes, Kir4.1 channels are involved in potassium buffering and glutamate clearance, processes that are vital for maintaining normal neuronal excitability.[5] Dysregulation of Kir4.1 has been implicated in neurological disorders.[5][9] In the kidney, Kir4.1/5.1 channels in the distal nephron are involved in regulating renal potassium excretion and blood pressure.[3]
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir4.1/5.1 channels. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in patch-clamp electrophysiology experiments. Careful adherence to the described methodologies will ensure reproducible and reliable results, contributing to a deeper understanding of Kir4.1/5.1 channel function and its potential as a therapeutic target.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inwardly rectifying K+ channels 4.1 and 5.1 (Kir4.1/Kir5.1) in the renal distal nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical Insights into the Role of Kir4.1 in Chronic Pain and Depression: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6036720 Hydrochloride in Brain Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6036720 is a potent and highly selective antagonist of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1.[1][2][3] These channels, predominantly expressed in astrocytes throughout the central nervous system, play a critical role in maintaining potassium homeostasis and modulating neuronal excitability.[4][5][6] Specifically, heteromeric Kir4.1/5.1 channels are abundant in astrocytes of the neocortex and the glomeruli of the olfactory bulb, while homomeric Kir4.1 channels are primarily found in the hippocampus and thalamus.[4][5] By inhibiting Kir4.1/5.1 channels, VU6036720 offers a powerful tool to investigate the physiological roles of these channels in synaptic transmission and neuronal network function.
This document provides detailed application notes and protocols for the use of VU6036720 hydrochloride in brain slice electrophysiology, enabling researchers to explore its effects on neuronal and glial activity.
Data Presentation
Table 1: Pharmacological Properties of VU6036720
| Property | Value | Reference |
| Target | Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channel | [1][2] |
| IC₅₀ | 0.24 µM | [1][2] |
| Selectivity | >40-fold over Kir4.1 | [1][2] |
| Mechanism of Action | Pore blocker | [1][2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by VU6036720 and the general experimental workflow for its application in brain slice recordings.
Caption: Signaling pathway of VU6036720 action.
References
- 1. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential assembly of inwardly rectifying K+ channel subunits, Kir4.1 and Kir5.1, in brain astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for VU6036720 Hydrochloride in Isolated Kidney Tubule Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6036720 hydrochloride is a potent and selective inhibitor of the heteromeric Kir4.1/Kir5.1 inward rectifier potassium channel.[1] These channels are predominantly expressed on the basolateral membrane of the distal convoluted tubule (DCT), connecting tubule (CNT), and cortical collecting duct (CCD) in the kidney. Kir4.1/Kir5.1 channels play a crucial role in maintaining the basolateral membrane potential, which is essential for the transepithelial transport of ions such as sodium (Na⁺) and potassium (K⁺). By inhibiting these channels, this compound provides a valuable tool for investigating renal physiology and the potential of Kir4.1/Kir5.1 as a therapeutic target.
This document provides detailed application notes and protocols for the use of this compound in ex vivo isolated kidney tubule preparations.
Mechanism of Action
VU6036720 acts as a pore blocker of the Kir4.1/Kir5.1 channel, binding within the ion conduction pathway. This inhibition reduces the open probability of the channel, thereby decreasing potassium conductance across the basolateral membrane of renal tubule cells. This leads to membrane depolarization, which in turn is expected to alter the driving forces for other ion transport processes, most notably reducing the reabsorption of sodium via the epithelial sodium channel (ENaC) and affecting potassium secretion.
Data Presentation
| Parameter | Value | Channel Selectivity | Reference |
| IC₅₀ | 0.24 µM | >40-fold selective for Kir4.1/5.1 over Kir4.1 homomers | [1] |
| Solubility | Soluble in DMSO, slightly soluble in water and acetonitrile | N/A |
Experimental Protocols
Preparation of this compound Solutions
a. Stock Solution (10 mM in DMSO):
-
This compound is soluble in DMSO.
-
To prepare a 10 mM stock solution, dissolve 4.73 mg of this compound (molecular weight: 473.4 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
b. Working Solutions:
-
Prepare fresh working solutions on the day of the experiment by diluting the 10 mM stock solution in the appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
The final concentration of DMSO in the working solution should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects on the isolated tubules.
-
Perform serial dilutions to achieve the desired final concentrations for your dose-response experiments (e.g., ranging from 0.1 µM to 10 µM).
Isolation of Murine Kidney Tubules
This protocol is adapted from established methods for the isolation of kidney tubules.
a. Reagents and Buffers:
-
Hanks' Balanced Salt Solution (HBSS): Supplemented with 10 mM HEPES, pH 7.4.
-
Collagenase Solution: HBSS containing 1 mg/mL collagenase type II and 1 mg/mL soybean trypsin inhibitor. Prepare fresh.
-
Wash Buffer: HBSS with 10% Fetal Bovine Serum (FBS).
b. Procedure:
-
Euthanize a mouse according to institutionally approved protocols.
-
Perfuse the kidneys with ice-cold HBSS via the abdominal aorta until they are pale.
-
Excise the kidneys and place them in ice-cold HBSS.
-
Remove the renal capsule and mince the cortical tissue into small pieces (approximately 1 mm³).
-
Transfer the minced tissue to a flask containing the pre-warmed (37°C) Collagenase Solution.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Stop the digestion by adding an equal volume of ice-cold Wash Buffer.
-
Gently pipette the suspension up and down to further dissociate the tubules.
-
Allow the larger undigested tissue to settle for 1-2 minutes.
-
Collect the supernatant containing the isolated tubules and centrifuge at 100 x g for 2 minutes at 4°C.
-
Discard the supernatant and gently resuspend the tubule pellet in ice-cold HBSS.
-
Repeat the wash step twice.
-
The final pellet will contain a mixture of different tubule segments. Distal tubules (DCT, CNT, and CCD) can be identified morphologically under a dissecting microscope (they are typically thicker and more granular than proximal tubules).
Assessment of Tubule Viability (LDH Assay)
To ensure that the observed effects of VU6036720 are not due to cytotoxicity, a lactate dehydrogenase (LDH) assay can be performed.
a. Procedure:
-
Resuspend the isolated tubules in HBSS at a desired density.
-
Aliquot the tubule suspension into a 96-well plate.
-
Add this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control (DMSO). Include a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate the plate at 37°C for the desired experimental duration (e.g., 1-2 hours).
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect the supernatant and measure LDH activity using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
Measurement of Intracellular Ion Concentrations using Fluorescent Indicators
a. Intracellular Potassium ([K⁺]i) Measurement with PBFI-AM:
-
Load the isolated tubules with 5-10 µM of the acetoxymethyl (AM) ester form of the potassium-sensitive dye, PBFI-AM, in HBSS for 60-90 minutes at room temperature.
-
Wash the tubules twice with fresh HBSS to remove extracellular dye.
-
Resuspend the tubules in HBSS and transfer to a suitable imaging chamber or a 96-well black-walled plate.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording the emission at 505 nm.[2][3][4]
-
Add this compound or vehicle control and record the change in the fluorescence ratio over time. An increase in the 340/380 ratio indicates an increase in intracellular potassium.
b. Intracellular Sodium ([Na⁺]i) Measurement with Sodium Green-AM or SBFI-AM:
-
Load the isolated tubules with 5-10 µM of Sodium Green-AM or SBFI-AM in HBSS for 60-90 minutes at room temperature.
-
Wash the tubules twice with fresh HBSS.
-
Resuspend the tubules and transfer to an imaging chamber or 96-well plate.
-
For Sodium Green, measure the baseline fluorescence intensity with excitation at ~488 nm and emission at ~516 nm. For SBFI, use ratiometric imaging as with PBFI.
-
Add this compound or vehicle control and monitor the change in fluorescence. An increase in fluorescence intensity (for Sodium Green) or a change in the ratio (for SBFI) will indicate changes in intracellular sodium.
Measurement of Transepithelial Ion Transport in Perfused Tubules
This advanced technique allows for the direct measurement of ion transport across the tubular epithelium.
a. Procedure:
-
Isolate individual distal tubule segments (DCT or CCD) under a dissecting microscope.
-
Transfer the isolated tubule to a perfusion chamber on the stage of an inverted microscope.
-
Perfuse the lumen of the tubule with a physiological solution using concentric glass pipettes.
-
The tubule is bathed in a separate physiological solution.
-
Collect the perfusate from the distal end of the tubule.
-
Analyze the collected fluid and the initial perfusate for Na⁺ and K⁺ concentrations using methods like ion-selective microelectrodes or by adding radioactive tracers (e.g., ²²Na⁺, ⁸⁶Rb⁺ as a K⁺ surrogate) to the perfusate and measuring their appearance in the bath solution.
-
Establish a baseline transport rate.
-
Add this compound to the bath solution (to target the basolateral Kir4.1/5.1 channels) and measure the change in transepithelial Na⁺ and K⁺ flux.
Mandatory Visualizations
Caption: Signaling pathway of ion transport in a distal tubule cell and the site of action of VU6036720.
Caption: Experimental workflow for testing VU6036720 in isolated kidney tubules.
References
Application Notes and Protocols for Testing VU6036720 Hydrochloride Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6036720 hydrochloride is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1][2][3] These channels, composed of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, are crucial for potassium homeostasis in the brain and kidney. Their dysfunction has been implicated in various neurological and renal disorders. VU6036720 acts as a pore blocker, binding within the ion-conduction pathway to reduce both the channel's open-state probability and the single-channel current amplitude.[1][2] This document provides detailed protocols for two primary in vitro models to assess the efficacy of this compound: a high-throughput thallium flux assay and gold-standard patch-clamp electrophysiology.
Mechanism of Action: Kir4.1/5.1 Inhibition
This compound selectively inhibits the Kir4.1/5.1 channel. The binding of the molecule within the channel pore obstructs the flow of potassium ions, leading to a reduction in channel activity. This inhibitory action is concentration-dependent.
References
- 1. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-EPMC9092466 - VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels. - OmicsDI [omicsdi.org]
Application Notes and Protocols: VU6036720 Hydrochloride in Ex Vivo Neuroscience Research
A Potent and Selective Kir4.1/5.1 Inward Rectifier Potassium Channel Inhibitor
Introduction
VU6036720 hydrochloride is a recently developed small molecule that has been identified as the first potent and selective in vitro inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2][3] These channels, formed by the co-assembly of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, are crucial for maintaining potassium homeostasis in the central nervous system and other tissues.[3][4][5] Their dysfunction has been implicated in various neurological disorders, making VU6036720 a valuable tool for investigating the physiological and pathological roles of Kir4.1/5.1 channels in ex vivo preparations.
It is important to note that while the prompt requested information on VU6036720 as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor, the available scientific literature consistently characterizes this compound as a Kir4.1/5.1 inhibitor. For researchers interested in M5 PAMs, compounds such as ML129 have been developed and characterized for this purpose.[6][7]
This document provides detailed application notes and protocols for the use of this compound in ex vivo neuroscience research, focusing on its established mechanism of action as a Kir4.1/5.1 inhibitor.
Quantitative Data
The following table summarizes the key pharmacological parameters of this compound based on in vitro studies.
| Parameter | Value | Channel/Receptor | Notes |
| IC50 | 0.24 µM | Kir4.1/5.1 | Potent inhibition of the target channel.[1][2][3] |
| IC50 | >10 µM | Kir4.1 (homomeric) | Demonstrates high selectivity for the heteromeric channel over the homomeric Kir4.1 channel.[3][8] |
| Selectivity | >40-fold | vs. Kir4.1 | High selectivity for the Kir4.1/5.1 heteromer.[3] |
| IC50 | 6.4 µM | hERG (Kv11.1) | Off-target activity at higher concentrations.[8] |
Experimental Protocols
1. Ex Vivo Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings to study the effects of VU6036720.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based ACSF)
-
Artificial cerebrospinal fluid (ACSF) saturated with 95% O2 / 5% CO2
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Recovery chamber
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold cutting solution to clear blood and cool the brain.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold, oxygenated cutting solution.
-
Mount the brain onto the vibratome stage using cyanoacrylate glue. The orientation will depend on the brain region of interest.
-
Submerge the mounted brain in the ice-cold, oxygenated cutting solution in the vibratome buffer tray.
-
Cut brain slices to the desired thickness (typically 250-350 µm).
-
Transfer the slices to a recovery chamber containing ACSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in oxygenated ACSF until use.
2. Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol outlines the procedure for recording neuronal activity in brain slices to investigate the effects of VU6036720 on neuronal excitability and synaptic transmission.
Materials:
-
Prepared brain slices
-
Recording chamber on a microscope stage
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (3-7 MΩ)
-
Intracellular solution
-
This compound stock solution (in DMSO or water)
-
Perfusion system
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 mL/min.
-
Identify target neurons within the brain slice using differential interference contrast (DIC) optics.
-
Fill a glass micropipette with the appropriate intracellular solution and mount it on the headstage.
-
Approach the target neuron with the micropipette and establish a high-resistance seal (GΩ seal) on the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, action potential firing properties, postsynaptic currents).
-
Prepare the desired concentration of VU6036720 in ACSF from the stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Switch the perfusion to the ACSF containing VU6036720 and record the changes in neuronal activity.
-
After recording the effects of the drug, a washout period with drug-free ACSF can be performed to assess the reversibility of the effects.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of the Kir4.1/5.1 channel and its inhibition by VU6036720.
Caption: Experimental workflow for ex vivo brain slice electrophysiology using VU6036720.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for VU6036720 Hydrochloride in In Vitro Potassium Homeostasis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6036720 hydrochloride is a potent and selective in vitro inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1.[1][2][3][4][5] This channel, a heterotetramer of Kir4.1 and Kir5.1 subunits, plays a crucial role in maintaining potassium homeostasis in various tissues, including the brain and kidneys.[4][6] Due to its high selectivity, VU6036720 serves as an invaluable pharmacological tool for the in vitro investigation of Kir4.1/5.1 channel function and its role in physiological and pathophysiological processes. These application notes provide detailed protocols for utilizing this compound in common in vitro assays to study potassium homeostasis.
Note: VU6036720 has high clearance and plasma protein binding, which may limit its efficacy in in vivo studies.[1][2] Therefore, its primary application is for in vitro and ex vivo research.
Mechanism of Action
VU6036720 acts as a pore blocker of the Kir4.1/5.1 channel, binding within the ion conduction pathway.[1][2][3][7] This inhibition results in a reduction of the channel's open-state probability and a decrease in the single-channel current amplitude.[1][3] The inhibitory effect of VU6036720 is dependent on the extracellular potassium concentration, with a higher concentration of K+ reducing its potency.[1][2]
Data Presentation
Table 1: Potency of this compound on Kir4.1/5.1 Channels
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 0.24 µM | HEK-293 | Thallium Flux Assay | [1][2][3][4][5] |
Table 2: Selectivity Profile of this compound
| Channel | IC50 (µM) | Fold Selectivity vs. Kir4.1/5.1 | Assay Type | Reference |
| Kir4.1/5.1 | 0.24 | - | Thallium Flux | [1][2] |
| Kir4.1 | >10 | >40-fold | Thallium Flux | [1][2] |
| Kir1.1 (ROMK) | >30 | >125-fold | Thallium Flux | [7] |
| Kir2.1 | >30 | >125-fold | Thallium Flux | [7] |
| Kir2.2 | >30 | >125-fold | Thallium Flux | [7] |
| Kir2.3 | Weakly Active | - | Thallium Flux | [7] |
| Kir6.2/SUR1 | >30 | >125-fold | Thallium Flux | [7] |
Experimental Protocols
Protocol 1: In Vitro Characterization of Kir4.1/5.1 Inhibition using a Thallium Flux Assay
This protocol describes a high-throughput method to assess the inhibitory activity of VU6036720 on Kir4.1/5.1 channels expressed in a heterologous system. Thallium (Tl+) is used as a surrogate for K+ and its influx is measured using a Tl+-sensitive fluorescent dye.
Materials:
-
HEK-293 cells stably co-expressing Kir4.1 and Kir5.1 subunits.[8]
-
Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).[7][8]
-
FluxOR™ Thallium Detection Kit (or equivalent).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Stimulus Buffer (Assay Buffer containing thallium sulfate).
-
Fluorescent plate reader.
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Prepare the fluorescent thallium reporter dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye solution.
-
Incubate the plate at room temperature for 60-90 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
After incubation, wash the cells with Assay Buffer to remove unincorporated dye.[10]
-
Add the VU6036720 dilutions or vehicle control to the respective wells.
-
Incubate for 10-20 minutes at room temperature.[9]
-
-
Thallium Flux Measurement:
-
Place the plate in a fluorescent plate reader.
-
Set the reader to record the fluorescence signal over time (e.g., for 2 minutes).[9]
-
Initiate the reading and, after a baseline is established, add the Thallium Stimulus Buffer to all wells simultaneously using the plate reader's injection system.[9]
-
Continue recording the fluorescence.
-
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of Tl+ influx.
-
Calculate the percentage of inhibition for each concentration of VU6036720 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the VU6036720 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method for directly measuring the ion currents through Kir4.1/5.1 channels and the effect of VU6036720.
Materials:
-
HEK-293 cells co-transfected with Kir4.1 and Kir5.1 expression plasmids.[10]
-
Glass coverslips.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg; pH adjusted to 7.2 with KOH.[11][12]
-
This compound stock solution.
-
Perfusion system.
Procedure:
-
Cell Preparation:
-
Plate transfected HEK-293 cells on glass coverslips 24-48 hours before the experiment.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with External Solution.
-
-
Pipette Preparation and Sealing:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with Internal Solution.[12]
-
Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
-
Whole-Cell Configuration:
-
Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[13]
-
Switch the amplifier to voltage-clamp mode and hold the cell at a holding potential of -80 mV.
-
-
Recording Kir4.1/5.1 Currents:
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir currents.[10] Inward rectification is a characteristic feature of these channels.
-
Record the baseline currents in the absence of the inhibitor.
-
-
Compound Application:
-
Prepare the desired concentration of VU6036720 in the External Solution.
-
Apply the VU6036720 solution to the cell using the perfusion system.
-
Allow several minutes for the drug to equilibrate and the effect to stabilize.
-
-
Post-Inhibitor Recording and Data Analysis:
-
Repeat the voltage-step protocol to record the currents in the presence of VU6036720.
-
Measure the current amplitude at a specific voltage (e.g., -120 mV) before and after drug application.
-
Calculate the percentage of current inhibition.
-
To determine the IC50, perform a concentration-response experiment by applying multiple concentrations of VU6036720 to different cells and measuring the inhibition.
-
Mandatory Visualizations
Caption: Mechanism of VU6036720 as a pore blocker of the Kir4.1/5.1 channel.
Caption: Experimental workflow for the thallium flux assay.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Safety and Handling
This compound should be handled in a laboratory setting by trained personnel.[8] Standard laboratory safety precautions should be followed, including wearing personal protective equipment such as gloves, lab coat, and safety glasses.[8] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Storage
Store this compound as a solid at -20°C for long-term storage.[3][4] Stock solutions in DMSO can be stored at -80°C for up to one year.[3] Avoid repeated freeze-thaw cycles.
References
- 1. Emerging Roles of Astrocyte Kir4.1 Channels in the Pathogenesis and Treatment of Brain Diseases [mdpi.com]
- 2. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kir4.1/Kir5.1 in the DCT plays a role in the regulation of renal K+ excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes: Characterization of VU6036720 Hydrochloride as a Kir4.1/5.1 Inhibitor
Introduction
VU6036720 hydrochloride is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 (KCNJ10/KCNJ16) inward rectifier potassium channels.[1][2][3] These channels are crucial for potassium homeostasis and are predominantly expressed in the brain and kidneys.[4] The development of specific inhibitors like VU6036720 is essential for studying the physiological roles of these channels and exploring their therapeutic potential.[5][6] This document provides detailed protocols for determining the inhibitory activity of VU6036720 using thallium flux assays and whole-cell patch clamp electrophysiology.
Quantitative Data Summary: Inhibitory Potency of VU6036720
The inhibitory activity of this compound has been quantified using multiple experimental techniques. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity for the heteromeric Kir4.1/5.1 channel over its homomeric counterpart and other related channels.
| Compound | Target Channel | Assay Method | IC50 Value (μM) |
| VU6036720 | Kir4.1/5.1 | Electrophysiology / Tl+ Flux | 0.24 [1][2][4][7][8] |
| VU6036720 | Kir4.1 (homomeric) | Electrophysiology / Tl+ Flux | >10[8] |
| VU0134992 | Kir4.1/5.1 | Electrophysiology | 9.0[9] |
| VU0134992 | Kir4.1 (homomeric) | Electrophysiology | 0.97[9][10] |
| Fluoxetine | Kir4.1 | Electrophysiology | 10[5] |
Signaling Pathway and Mechanism of Action
Heteromeric Kir4.1/5.1 channels are located in the basolateral membrane of cells, such as in the distal convoluted tubule of the kidney. They play a key role in recycling K+ ions back into the cell, which is essential for maintaining the activity of the Na+/K+-ATPase. This process helps establish a hyperpolarized membrane potential. VU6036720 acts as a pore blocker, binding within the ion-conduction pathway to inhibit the flow of K+ ions, thereby depolarizing the membrane.[4][5]
Caption: Mechanism of Kir4.1/5.1 channel inhibition by VU6036720.
Experimental Protocols
High-Throughput Thallium (Tl+) Flux Assay
This assay is a fluorescence-based method used for high-throughput screening (HTS) of Kir channel modulators.[5][6] It relies on the principle that Tl+ ions can permeate K+ channels and be detected by a fluorescent dye, such as FluoZin-2, inside the cell.[5][6]
Experimental Workflow
Caption: Workflow for the Thallium (Tl+) Flux Assay.
Detailed Protocol
-
Cell Culture: HEK-293 cells stably expressing Kir4.1/5.1 are cultured overnight in Dulbecco's modified Eagle's medium with 10% FBS at 37°C and 5% CO2 in 384-well, clear-bottomed plates.[4][5]
-
Dye Loading: The culture medium is removed, and cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM) as per the manufacturer's instructions.
-
Compound Addition: Test compounds, including various concentrations of this compound and controls, are diluted in assay buffer and added to the wells. The plates are incubated for a specified period (e.g., 4 minutes) to allow compound binding.[11]
-
Fluorescence Measurement: The plates are placed in a fluorescence plate reader. A baseline fluorescence reading is taken for several minutes.[5]
-
Thallium Stimulation: A stimulus buffer containing Tl+ is added to initiate ion flux through the Kir4.1/5.1 channels.[11]
-
Data Acquisition: The increase in fluorescence, corresponding to Tl+ influx, is recorded in real-time for 2-4 minutes.[5][11]
-
Data Analysis: The rate of Tl+ influx is calculated from the fluorescence signal. Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration. IC50 values are determined by fitting the data to a four-parameter logistic equation.[5]
Whole-Cell Patch Clamp Electrophysiology
This "gold standard" technique provides a direct measure of ion channel activity and is used to validate hits from HTS assays.[9] It allows for precise control of the cell membrane potential and measurement of the ionic currents flowing through the channels.
Experimental Workflow
Caption: Workflow for Whole-Cell Patch Clamp Electrophysiology.
Detailed Protocol
-
Cell Preparation: HEK-293T cells are transfected with a bicistronic vector (e.g., pBudCE4.1-Kir4.1/5.1) to ensure co-expression of both subunits. The cells are then dissociated and plated on poly-L-lysine–coated coverslips.[4]
-
Solutions:
-
Recording:
-
A glass micropipette (2–3 MΩ) filled with intracellular solution is used to form a gigaseal with a single cell to achieve the whole-cell configuration.[4]
-
The cell is voltage-clamped at a holding potential of -75 mV using an amplifier like the Axopatch 200B.[4]
-
Currents are evoked using a voltage protocol, for example, a 200 ms step to -120 mV followed by a ramp to +120 mV, applied every 5 seconds.[4]
-
-
Compound Application: After recording a stable baseline current, the bath solution is exchanged for solutions containing increasing concentrations of this compound.
-
Data Acquisition and Analysis:
-
At the end of the experiment, a high concentration of a non-specific Kir channel blocker like Barium (Ba2+, e.g., 2 mM) is applied to measure the residual leak current, which is then subtracted from the recordings.[4]
-
The percentage of current inhibition at each VU6036720 concentration is calculated relative to the baseline.
-
IC50 values are determined by fitting the concentration-response data with the Hill equation using non-linear regression analysis.[4]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VU6036720 | Potassium Channel | TargetMol [targetmol.com]
- 4. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VU6036720 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Understanding the Limitations of VU6036720 Hydrochloride for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
VU6036720 hydrochloride has been identified as a potent and selective in vitro inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2][3] While its discovery marked a significant step forward in developing pharmacological tools to study these channels, subsequent in vivo investigations have revealed critical limitations that hinder its direct application in animal models. These notes provide a detailed overview of these limitations, supported by quantitative data, experimental protocols, and visual diagrams to guide researchers in the appropriate use of this compound.
Core Limitations for In Vivo Applications
The primary obstacle for the in vivo use of this compound stems from its unfavorable pharmacokinetic properties. Despite high in vitro potency, the compound fails to achieve sufficient target engagement in living organisms due to:
-
High Clearance: The body rapidly metabolizes and eliminates VU6036720, leading to a short half-life in the systemic circulation.[1][2]
-
High Plasma Protein Binding: A significant fraction of the compound binds to proteins in the blood, rendering it unavailable to interact with its intended target, the Kir4.1/5.1 channels.[1][2]
-
Low Oral Bioavailability: The fraction of the drug that reaches the systemic circulation after oral administration is low.[4]
These factors collectively contribute to suboptimal drug exposure at the target tissues, thereby precluding the observation of in vivo pharmacological effects, as demonstrated in renal clearance studies in mice.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, highlighting the disparity between its in vitro efficacy and its challenging in vivo profile.
Table 1: In Vitro Potency and Selectivity of VU6036720
| Target/Off-Target | IC50 (µM) | Selectivity vs. Kir4.1/5.1 | Reference |
| Kir4.1/5.1 (heteromer) | 0.24 | - | [1][2][3][4] |
| Kir4.1 (homomer) | >10 | >40-fold | [2][4] |
| Kir3.1/3.2, Kir3.1/3.4 | >30 | >125-fold | [4] |
| Kir6.2/SUR1, Kir6.1/SUR2b | >30 | >125-fold | [4] |
| hERG (Kv11.1) | 6.4 | ~27-fold | [4] |
Table 2: In Vivo Pharmacokinetic and Dosing Information for VU6036720
| Parameter | Species | Value/Dose | Outcome | Reference |
| In Vivo Study | Mouse | 30 and 100 mg/kg | No diuretic response observed | [4] |
| Pharmacokinetic Profile | Mouse | Not specified | High clearance and plasma protein binding | [1][2] |
| Oral Bioavailability | Not specified | Low | - | [4] |
Signaling Pathway and Mechanism of Action
VU6036720 acts as a pore blocker of the Kir4.1/5.1 channel.[1][2] It is suggested to bind within the ion-conduction pathway, thereby inhibiting the flow of potassium ions. This mechanism was elucidated through electrophysiology studies where elevating extracellular potassium concentration reduced the inhibitory activity of the compound.[1][2]
Experimental Protocols
The limitations of VU6036720 for in vivo studies were primarily established through renal clearance experiments in mice.
Protocol: Mouse Renal Clearance Study
-
Animal Model: Male C57BL/6 mice.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Acclimation: Animals were acclimated for at least one week prior to the experiment.
-
Drug Administration: this compound was administered, likely via intraperitoneal (IP) or oral (PO) routes, at doses of 30 mg/kg and 100 mg/kg.[4] The vehicle used for dissolution was not specified in the available literature.
-
Urine Collection: Following administration, mice were placed in metabolic cages for the collection of urine over a defined period (e.g., 4-6 hours).
-
Parameters Measured:
-
Urine volume
-
Urine electrolyte concentrations (e.g., Na+, K+, Cl-)
-
-
Expected Outcome for a Kir4.1/5.1 Inhibitor: Inhibition of Kir4.1/5.1 channels in the renal tubules is expected to cause a diuretic and natriuretic effect, leading to increased urine output and sodium excretion.
-
Observed Outcome with VU6036720: No significant diuretic response was observed at the tested doses, indicating a lack of target engagement in the kidney.[1][2][4]
Workflow for Assessing In Vivo Suitability of a Compound
The case of VU6036720 underscores the importance of a structured workflow in preclinical drug development to assess the in vivo suitability of a compound.
Logical Relationship of Limitations
The interplay between the different limiting factors of VU6036720 can be visualized as a cascade of events that ultimately prevent its in vivo efficacy.
Conclusion and Recommendations
This compound remains a valuable research tool for in vitro and ex vivo studies of Kir4.1/5.1 channel function due to its high potency and selectivity.[1][2] However, researchers should be aware of its significant limitations for in vivo applications. The unfavorable pharmacokinetic profile, characterized by high clearance and plasma protein binding, prevents the attainment of therapeutic concentrations at the target site.
For future in vivo research targeting Kir4.1/5.1 channels, the following should be considered:
-
Medicinal Chemistry Efforts: The development of new analogs of VU6036720 with improved pharmacokinetic properties is necessary.
-
Alternative Formulations: Exploration of novel drug delivery systems could potentially enhance the systemic exposure of VU6036720.
-
Use as a Preclinical Tool: Despite its in vivo limitations, VU6036720 can serve as a crucial tool compound to validate assays and screening platforms for the discovery of new Kir4.1/5.1 inhibitors with better drug-like properties.
It is imperative for scientists to consider these limitations in their experimental design to avoid misinterpretation of negative in vivo data and to guide the development of the next generation of Kir4.1/5.1 inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: VU6036720 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU6036720 hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and selective in vitro inhibitor of the heteromeric inwardly rectifying potassium (Kir) channels Kir4.1/5.1.[1][2][3] It has an IC50 value of 0.24 µM for Kir4.1/5.1 channels.[1][3] This compound is a valuable tool for research in areas such as neuroscience and nephrology, particularly for studying the roles of Kir4.1/5.1 channels in the brain and kidneys.[1]
2. What is the mechanism of action of this compound?
VU6036720 acts as a pore blocker of the Kir4.1/5.1 channel, binding within the ion-conduction pathway.[4][5] Its inhibitory action leads to a reduction in the channel's open-state probability and a decrease in the single-channel current amplitude.[4][5]
3. In which solvents is this compound soluble?
The solubility of this compound varies across different solvents. It is soluble in DMSO, slightly soluble in acetonitrile, and sparingly soluble in aqueous solutions.[6][7] For detailed solubility information, please refer to the table below.
4. How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in an appropriate solvent, such as DMSO.[6] It is recommended to purge the solvent with an inert gas before dissolving the compound.[6] For biological experiments, ensure that the final concentration of the organic solvent is low enough to not cause physiological effects.[6]
5. What are the recommended storage conditions for this compound?
For long-term storage, this compound solid should be stored at -20°C, where it is stable for at least four years.[6][7] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture and light.[1] It is not recommended to store aqueous solutions for more than one day.[6]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 40 mg/mL (84.50 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened, anhydrous DMSO for best results.[1] |
| Acetonitrile | Slightly Soluble | [6][7] |
| Water / Aqueous Buffers | Sparingly Soluble / Slightly Soluble | To enhance aqueous solubility, dilute from a stock solution in an organic solvent.[6][7] |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Stability | Storage Conditions |
| Solid | -20°C | ≥ 4 years | Sealed, away from moisture and light.[6][7] |
| In Solvent | -80°C | 6 months | Sealed, away from moisture and light.[1] |
| In Solvent | -20°C | 1 month | Sealed, away from moisture and light.[1] |
| Aqueous Solution | Not Recommended for Storage | ≤ 1 day | [6] |
Experimental Protocols
In Vitro Inhibition of Kir4.1/5.1 Channels using Patch-Clamp Electrophysiology
This protocol is a general guideline based on methodologies reported for VU6036720.[4]
-
Cell Culture and Transfection:
-
Use a suitable cell line, such as Chinese Hamster Ovary (CHO) cells, which have low endogenous K+ channel activity.[4]
-
Co-transfect the cells with plasmids encoding Kir4.1 and Kir5.1 subunits. An eGFP plasmid can be included for easy identification of transfected cells.[4]
-
Allow 24-48 hours for channel expression before conducting experiments.[4]
-
-
Solution Preparation:
-
External Solution (in mM): 150 NaCl, 5 KCl, 1 CaCl2, 2 MgCl2, 5 glucose, and 10 HEPES. Adjust pH to 7.35 with NaOH.[4]
-
This compound Stock Solution: Prepare a concentrated stock solution in DMSO.
-
-
Electrophysiological Recording:
-
Perform cell-attached or whole-cell voltage-clamp recordings using an appropriate amplifier and data acquisition system.[4]
-
Use a step-ramp voltage protocol to evoke inwardly rectifying K+ currents.[4]
-
Apply this compound at various concentrations to the external solution to determine the concentration-response relationship and IC50 value.
-
Troubleshooting Guides
Problem 1: Difficulty dissolving this compound in aqueous solutions.
-
Solution:
Problem 2: Inconsistent or weak inhibition of Kir4.1/5.1 channels in electrophysiology experiments.
-
Cause A: Compound precipitation. The compound may precipitate out of the aqueous solution, especially at higher concentrations.
-
Solution: Visually inspect the solution for any precipitate. If observed, prepare a fresh dilution from the stock solution. Consider lowering the final concentration if precipitation is persistent.
-
-
Cause B: Compound degradation. Aqueous solutions of this compound are not stable for long periods.[6]
-
Solution: Always prepare fresh dilutions from a frozen stock solution for each experiment. Avoid using aqueous solutions that are more than a day old.[6]
-
-
Cause C: General patch-clamp issues. Problems with the seal, pipette, or cell health can affect results.
-
Solution: Ensure a gigaohm seal is formed. Use high-quality pipettes with appropriate resistance. Confirm that the cells are healthy and properly expressing the channels of interest.
-
Problem 3: No diuretic response observed in in vivo animal studies.
-
Cause: VU6036720 has been reported to have low oral bioavailability and high hepatic clearance, which may prevent it from reaching the target in sufficient concentrations in vivo.[4][7]
-
Solution: This compound is best suited for in vitro and ex vivo experiments.[4][5] For in vivo studies, alternative delivery methods or different compounds may need to be considered.
Visualizations
Caption: Role of Kir4.1/5.1 in Astrocytes and Inhibition by VU6036720.
Caption: Troubleshooting workflow for in vitro experiments with VU6036720.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The expression, regulation, and function of Kir4.1 (Kcnj10) in the mammalian kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. caymanchem.com [caymanchem.com]
Preparing a stock solution of VU6036720 hydrochloride
Technical Support Center: VU6036720 hydrochloride
This guide provides detailed instructions and troubleshooting advice for the preparation and handling of stock solutions of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2] It has an IC50 value of 0.24 μM for Kir4.1/5.1 channels.[1][3] This compound is a valuable tool for research related to brain and kidney function where these channels play a crucial role.[1]
Q2: What are the essential chemical properties of this compound?
Understanding the fundamental properties of a compound is critical for its effective use in experiments. Key data for this compound is summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂ClFN₄O₂S • HCl | [3][4] |
| Formula Weight | 473.4 g/mol | [3][4] |
| Purity | ≥95% | [3][4] |
| Formulation | Solid | [3][4] |
| IC₅₀ | 0.24 µM (for Kir4.1/5.1 channels) | [1][3] |
| Solubility | Soluble in DMSO, Slightly Soluble in Acetonitrile, Sparingly Soluble in Water | [3][4] |
Q3: How should I prepare a stock solution of this compound?
The recommended solvent for preparing a primary stock solution is DMSO due to the compound's high solubility in it.[3][4] A detailed step-by-step protocol is provided in the "Experimental Protocols" section below.
Q4: My this compound is not dissolving. What can I do?
If you encounter solubility issues, consider the following troubleshooting steps:
-
Ensure the correct solvent is being used. DMSO is the recommended solvent for the primary stock.[3][4] The compound is only slightly soluble in water and acetonitrile.[3][4]
-
Gently warm the solution. Warming the solution to 37°C can aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
Briefly sonicate the mixture. Sonication can help break up particulates and enhance solubilization.
-
Confirm the correct concentration. Attempting to make a solution at a concentration higher than the solvent's capacity will result in incomplete dissolution. Refer to the solubility data to select an appropriate concentration.
Q5: What is the proper way to store this compound?
Proper storage is essential to maintain the stability and activity of the compound.
-
Solid Form: The solid compound should be stored at -20°C and is stable for at least four years.[3][4]
-
Stock Solution: Once prepared, the stock solution should be aliquoted into single-use vials to prevent inactivation from repeated freeze-thaw cycles.[1] Store these aliquots sealed, away from moisture and light.[1]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[4] These should be prepared fresh for each experiment by diluting the DMSO stock solution.[4]
Experimental Protocols
Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound.
1. Materials:
- This compound (Formula Weight: 473.4 g/mol )
- Dimethyl sulfoxide (DMSO), anhydrous
- Calibrated analytical balance
- Microcentrifuge tubes or amber glass vials
- Pipettes
2. Calculation:
- First, determine the mass of this compound required.
- Mass (g) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol )
- Mass = (0.010 mol/L) x (0.001 L) x (473.4 g/mol )
- Mass = 0.004734 g = 4.734 mg
3. Procedure:
- Carefully weigh out 4.734 mg of this compound powder and place it into a clean vial.
- Add 1 mL of anhydrous DMSO to the vial.
- Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to assist dissolution if needed.
- Once dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
- Label the vials clearly with the compound name, concentration, solvent, and preparation date.
- Store the aliquots as recommended (-80°C for long-term, -20°C for short-term).[1]
Visualized Workflow
The following diagram illustrates the standard workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
References
Technical Support Center: VU6036720 Hydrochloride Patch-Clamp Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing VU6036720 hydrochloride in patch-clamp experiments.
Troubleshooting Guide
This guide addresses common issues encountered during patch-clamp recordings of Kir4.1/Kir5.1 channels when using this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Weak Inhibition by VU6036720 | Compound Degradation: this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of VU6036720 from a stock solution stored at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freezing and thawing. |
| Incorrect Concentration: The final concentration of VU6036720 in the bath solution may be too low to elicit a significant block. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. A typical starting concentration is around the IC50 value of 0.24 µM.[1] | |
| Low Channel Expression: The cells may have low or no expression of the target Kir4.1/Kir5.1 channels. | Verify channel expression using molecular techniques such as RT-PCR or immunocytochemistry. If using a transient transfection system, optimize transfection efficiency. | |
| pH of External Solution: The activity of Kir4.1/Kir5.1 channels is pH-sensitive. An inappropriate pH can affect channel gating and inhibitor binding. | Ensure the pH of the external solution is maintained at a physiological level (typically 7.4) and is stable throughout the experiment. | |
| Unstable Seal or Whole-Cell Configuration | Poor Cell Health: Cells may be unhealthy, leading to fragile membranes and difficulty in forming a stable giga-seal. | Use cells from a healthy, low-passage number culture. Ensure proper osmolarity and sterility of all solutions. |
| Pipette Issues: The patch pipette may have an inappropriate tip size or shape, or it may be dirty. | Fabricate fresh pipettes with a resistance of 3-7 MΩ. Fire-polish the tip to ensure a smooth surface for sealing. | |
| Mechanical Drift: The micromanipulator or recording setup may be drifting, causing mechanical stress on the patch. | Ensure the patch-clamp rig is on a vibration-isolation table and that all components are securely fastened. Allow the setup to thermally equilibrate before starting recordings. | |
| High Electrical Noise | Grounding Issues: Improper grounding of the patch-clamp setup is a common source of electrical noise. | Ensure all components of the setup (microscope, micromanipulator, perfusion system, Faraday cage) are properly grounded to a common ground point. |
| Solution Contamination: Particulates or contaminants in the internal or external solutions can introduce noise. | Filter all solutions on the day of the experiment using a 0.2 µm filter. | |
| Perfusion System: Bubbles or flow rate fluctuations in the perfusion system can introduce noise. | Degas solutions before use and ensure a smooth, continuous flow rate. | |
| Run-down of Kir4.1/Kir5.1 Current | Washout of Intracellular Factors: Essential intracellular signaling molecules that modulate channel activity may be dialyzed out during whole-cell recording. | Consider using the perforated patch-clamp technique to preserve the intracellular environment. Include ATP and GTP in the internal solution to support cellular metabolism. |
| Channel Desensitization: Prolonged exposure to VU6036720 or other experimental conditions may lead to channel desensitization. | Apply the compound for the shortest duration necessary to observe a stable effect. Include washout periods to assess the reversibility of the block. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pore blocker of the heteromeric Kir4.1/Kir5.1 inward rectifier potassium channel. It acts by physically obstructing the ion conduction pathway, which reduces the channel's open-state probability and the amplitude of the single-channel current.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in water and DMSO. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C. Prepare fresh working solutions daily and avoid multiple freeze-thaw cycles.
Q3: Is VU6036720 selective for Kir4.1/Kir5.1 channels?
A3: Yes, VU6036720 is a selective inhibitor of heteromeric Kir4.1/Kir5.1 channels. It shows significantly lower potency against homomeric Kir4.1 channels and other Kir channel subtypes.
Q4: What are the expected characteristics of Kir4.1/Kir5.1 currents in patch-clamp recordings?
A4: Kir4.1/Kir5.1 channels exhibit inward rectification, meaning they pass potassium ions more readily into the cell at membrane potentials negative to the potassium reversal potential than out of the cell at more positive potentials. The current-voltage (I-V) relationship will show a characteristic larger inward current compared to the outward current.
Q5: How can I confirm that the observed inhibition is specific to the action of VU6036720?
A5: To confirm specificity, you can perform several control experiments:
-
Vehicle Control: Apply the vehicle (e.g., DMSO) at the same final concentration used for VU6036720 to ensure it has no effect on the channel activity.
-
Dose-Response Curve: Demonstrate a concentration-dependent inhibition.
-
Washout: Show that the inhibitory effect is reversible upon removal of the compound.
-
Use of an inactive analog: If available, test a structurally similar but inactive compound to show that the effect is not due to non-specific interactions.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Potency of this compound
| Parameter | Value | Target |
| IC50 | 0.24 µM | Heteromeric Kir4.1/Kir5.1 channels |
Table 2: Selectivity Profile of this compound
| Channel | IC50 / % Inhibition |
| Homomeric Kir4.1 | >10 µM |
| Other Kir channels | Low activity at concentrations that inhibit Kir4.1/Kir5.1 |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Recording Kir4.1/Kir5.1 Currents
This protocol is designed for recording whole-cell currents from cells expressing Kir4.1/Kir5.1 channels and assessing the inhibitory effect of this compound.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
VU6036720 Stock Solution: 10 mM in DMSO. Store at -20°C.
Procedure:
-
Prepare fresh external and internal solutions and filter them (0.2 µm).
-
Prepare working concentrations of VU6036720 by diluting the stock solution in the external solution on the day of the experiment.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a cell expressing Kir4.1/Kir5.1 channels.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1/Kir5.1 currents.
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with the desired concentration of VU6036720 and repeat the voltage-step protocol to record the inhibited currents.
-
Wash out the compound by perfusing with the external solution to assess the reversibility of the inhibition.
Single-Channel Patch-Clamp Protocol
This protocol is for recording single-channel currents from cell-attached or excised patches containing Kir4.1/Kir5.1 channels.
Solutions:
-
Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.
-
Bath Solution (for cell-attached): Same as the external solution for whole-cell recording.
-
Bath Solution (for excised inside-out patch): Same as the internal solution for whole-cell recording.
Procedure:
-
Prepare and filter solutions as described for the whole-cell protocol.
-
Use high-resistance pipettes (5-10 MΩ) to isolate a small patch of the membrane.
-
Establish a high-resistance seal (>1 GΩ) in the cell-attached configuration.
-
Record single-channel openings at a fixed holding potential.
-
To study the effect of VU6036720 in a cell-attached patch, include the compound in the pipette solution.
-
For an excised inside-out patch, after forming a cell-attached patch, pull the pipette away from the cell to excise the membrane patch.
-
Apply VU6036720 to the intracellular side of the channel by adding it to the bath solution.
Visualizations
Caption: A flowchart of the patch-clamp experiment using VU6036720.
Caption: The inhibitory mechanism of VU6036720 on Kir4.1/Kir5.1 channels.
Caption: A decision tree for troubleshooting lack of inhibition by VU6036720.
References
Potential off-target effects of VU6036720 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of VU6036720 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the heteromeric Kir4.1/5.1 inward rectifier potassium channel, with a reported half-maximal inhibitory concentration (IC50) of 0.24 µM.[1][2][3][4] VU6036720 is a potent and selective inhibitor of this channel.[1][2][5]
Q2: What are the known off-target effects of this compound?
A2: The most significant known off-target effect of VU6036720 is the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel (Kv11.1), with a reported IC50 of 6.4 µM.[4] It is reported to be selective against a panel of other Kir channels at a concentration of 30 µM, including Kir3.1/3.2, Kir3.1/3.4, Kir6.2/SUR1, and Kir6.1/SUR2b.[4]
Q3: What is the selectivity profile of VU6036720?
A3: VU6036720 demonstrates greater than 40-fold selectivity for the heteromeric Kir4.1/5.1 channel over the homomeric Kir4.1 channel (IC50 > 10 µM).[1][2][5] The selectivity for Kir4.1/5.1 over hERG is approximately 27-fold.
Q4: Are there any known issues with the in vivo application of VU6036720?
A4: Yes, studies have indicated that VU6036720 has high clearance and plasma protein binding, which may limit its target engagement in vivo.[1][2][5] This is a critical consideration for researchers designing in vivo experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cardiovascular effects in in vitro or ex vivo models (e.g., changes in action potential duration). | Inhibition of the hERG (Kv11.1) channel. | - Confirm the concentration of VU6036720 being used. - Consider the 6.4 µM IC50 for hERG and assess if the experimental concentration is sufficient to cause this off-target effect. - If possible, use a more selective Kir4.1/5.1 inhibitor or a known hERG channel blocker as a control to differentiate the effects. |
| Lack of expected physiological effect in in vivo studies despite potent in vitro activity. | High plasma protein binding and rapid clearance of VU6036720.[1][2][5] | - Measure the free plasma concentration of VU6036720 to ensure it is reaching the target tissue at a sufficient concentration. - Consider alternative dosing regimens or routes of administration to improve pharmacokinetic properties. |
| Variability in experimental results when assessing Kir channel inhibition. | Differences in assay conditions, such as extracellular potassium concentration. | - The inhibitory potency of VU6036720 can be influenced by extracellular potassium levels, as it is a pore blocker.[1][2][5] - Standardize and report the extracellular potassium concentration in all experiments. |
| Apparent non-specific effects on cell health or signaling pathways. | Potential for unknown off-target interactions. | - Conduct a broader off-target screening against a panel of receptors and enzymes (e.g., a CEREP safety panel) to identify other potential interactions. - Include appropriate negative controls (e.g., vehicle-treated cells, cells expressing a non-sensitive channel) to isolate the specific effects of VU6036720. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity vs. Kir4.1/5.1 | Reference |
| Kir4.1/5.1 (heteromer) | 0.24 | - | [1][2][3][4] |
| Kir4.1 (homomer) | >10 | >40-fold | [4] |
| hERG (Kv11.1) | 6.4 | ~27-fold | [4] |
| Kir3.1/3.2 | >30 | >125-fold | [4] |
| Kir3.1/3.4 | >30 | >125-fold | [4] |
| Kir6.2/SUR1 | >30 | >125-fold | [4] |
| Kir6.1/SUR2b | >30 | >125-fold | [4] |
Experimental Protocols
Thallium Flux Assay for Kir Channel Activity
This protocol is a generalized method for assessing Kir channel activity using a thallium-sensitive fluorescent dye.
Principle: Thallium (Tl+) is a surrogate for potassium (K+) and can pass through open K+ channels. The influx of Tl+ is detected by a fluorescent indicator, providing a measure of channel activity.
Materials:
-
Cells stably expressing the Kir channel of interest (e.g., HEK293 cells)
-
Thallium-sensitive dye (e.g., FluoZin-2)
-
Pluronic acid
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)
-
Thallium stimulus buffer
-
This compound stock solution
-
384-well microplates
Procedure:
-
Cell Plating: Plate cells in a 384-well microplate and culture overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the thallium-sensitive dye and pluronic acid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for approximately 60 minutes at room temperature in the dark.
-
-
Compound Incubation:
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the assay buffer containing various concentrations of VU6036720 or vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 20 minutes) at room temperature.
-
-
Thallium Flux Measurement:
-
Use a kinetic plate reader to measure baseline fluorescence.
-
Add the thallium stimulus buffer to initiate Tl+ influx.
-
Continue to measure fluorescence at regular intervals to monitor the change in signal.
-
-
Data Analysis:
-
Calculate the rate of thallium influx from the fluorescence measurements.
-
Normalize the data to the vehicle control and plot a concentration-response curve to determine the IC50 value.
-
Automated Patch Clamp Assay for hERG (Kv11.1) Channel Activity
This protocol describes a generalized method for assessing hERG channel inhibition using an automated patch-clamp system.
Principle: Whole-cell patch-clamp electrophysiology directly measures the ion current flowing through the hERG channels in response to a specific voltage protocol.
Materials:
-
Cells stably expressing the hERG channel (e.g., HEK293 or CHO cells)
-
Automated patch-clamp system (e.g., QPatch or IonWorks)
-
Extracellular and intracellular solutions appropriate for hERG recordings
-
This compound stock solution
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells.
-
System Setup: Prime the automated patch-clamp system with the extracellular and intracellular solutions.
-
Cell Sealing and Whole-Cell Configuration: The system will automatically trap cells and form giga-ohm seals, followed by establishing a whole-cell configuration.
-
Current Recording:
-
Apply a voltage-clamp protocol designed to elicit and measure the hERG tail current.
-
Record baseline hERG currents in the presence of the vehicle control.
-
-
Compound Application:
-
Perfuse the cells with the extracellular solution containing increasing concentrations of VU6036720.
-
Record the hERG currents at each concentration after a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration.
-
Normalize the current to the baseline and plot a concentration-response curve to calculate the IC50 value.
-
Visualizations
Caption: On-target signaling pathway of VU6036720.
Caption: Potential off-target effect of VU6036720.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Characterization of MC4R Regulation of the Kir7.1 Channel Using the Tl+ Flux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inwardly Rectifying Potassium Channel Kir1.1: Development of Functional Assays to Identify and Characterize Channel Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]
- 5. tripod.nih.gov [tripod.nih.gov]
Optimizing VU6036720 hydrochloride concentration for specific cell types
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of VU6036720 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2][3] It is believed to act as a pore blocker, binding within the ion-conduction pathway of the channel.[2][4][5] This inhibition reduces the flow of potassium ions across the cell membrane, which can impact cellular excitability and potassium homeostasis.
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound inhibiting Kir4.1/5.1 channels is reported to be approximately 0.24 μM.[1][2][3] It is important to note that this value was determined in specific in vitro assay systems and the optimal concentration for your specific cell type and experimental conditions may vary.
Q3: In which cell lines has this compound been used?
A3: Published studies have reported the use of this compound in Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK-293) cells, often in the context of expressing recombinant Kir4.1/5.1 channels.
Q4: How should I prepare a stock solution of this compound?
A4: For preparing a stock solution, it is recommended to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). To minimize degradation, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Q5: I am observing precipitation when I dilute my this compound stock solution into my cell culture medium. What can I do?
A5: Precipitation upon dilution into aqueous solutions is a common issue with hydrochloride salts of organic molecules. Here are a few troubleshooting steps:
-
Lower the final concentration: The effective concentration in your cell-based assay may be lower than the solubility limit in the medium.
-
Increase the solvent concentration: While not ideal, slightly increasing the final DMSO concentration (typically not exceeding 0.5% v/v) might help, but a vehicle control with the same DMSO concentration is crucial.
-
Pre-warm the medium: Gently warming your cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Sonication: Brief sonication of the diluted solution in a water bath sonicator might help to dissolve small precipitates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect | Incorrect concentration: The optimal concentration is cell-type dependent. | Perform a dose-response curve (e.g., from 0.01 µM to 10 µM) to determine the optimal concentration for your specific cell line and assay. |
| Compound degradation: this compound solution may be unstable. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods. | |
| Low expression of Kir4.1/5.1 channels: The target channels may not be sufficiently expressed in your cell type. | Verify the expression of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits in your cells using techniques like qPCR, Western blot, or immunofluorescence. Consider using a cell line known to express these channels or a heterologous expression system. | |
| High cell toxicity/death | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (ideally ≤ 0.1%) and consistent across all wells, including vehicle controls. |
| Off-target effects: At high concentrations, the compound may have off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. | |
| Variability between experiments | Inconsistent cell conditions: Cell passage number, confluency, and overall health can affect experimental outcomes. | Use cells within a consistent passage number range and ensure a consistent cell seeding density and confluency at the time of treatment. |
| Inaccurate pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | Use calibrated pipettes and consider performing serial dilutions to reach the final desired concentration. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Researchers should use these values as a starting point for their own optimization experiments.
| Target | Reported IC50 | Cell Type/Assay System | Reference |
| Kir4.1/5.1 | 0.24 µM | In vitro assays | [1][2][3] |
| Kir4.1 (homomeric) | >10 µM | In vitro assays | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol provides a general framework for determining the optimal concentration of this compound for your cell type using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to prepare a range of working concentrations (e.g., 2X the final desired concentrations). A typical starting range would be from 0.02 µM to 20 µM (final concentrations of 0.01 µM to 10 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the prepared working solutions (including vehicle control and a media-only control) to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay:
-
Perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value for your cell line.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Inhibition of the Kir4.1/5.1 potassium channel by VU6036720.
Caption: A typical workflow for experiments involving VU6036720.
References
Technical Support Center: Utilizing VU6036721 as a Negative Control for VU6036720 Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals using VU6036720 hydrochloride and its inactive enantiomer, VU6036721. Here, you will find troubleshooting advice and frequently asked questions to ensure the rigorous and accurate use of these compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and VU6036721?
A1: VU6036720 is a potent and selective inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1][2][3] VU6036721 is the (R)-enantiomer of VU6036720 and serves as a crucial negative control for in vitro experiments as it is inactive against the Kir4.1/5.1 channel. The use of this inactive enantiomer helps to ensure that the observed effects of VU6036720 are due to the specific inhibition of the Kir4.1/5.1 channel and not due to off-target or non-specific chemical effects.
Q2: What is the mechanism of action for this compound?
A2: VU6036720 acts as a pore blocker of the Kir4.1/5.1 channel.[1][2] It binds within the ion-conduction pathway, thereby inhibiting the flow of potassium ions. This inhibition leads to a reduction in the channel's open-state probability and single-channel current amplitude.[1][2]
Q3: At what concentration should I use VU6036721 to confirm it is inactive?
A3: Based on available data, VU6036721 has been shown to be inactive at concentrations up to 30 µM.[1] It is recommended to use VU6036721 at the same concentration as your highest effective concentration of VU6036720 to provide a robust negative control.
Q4: What are the known off-target effects of VU6036720?
A4: While VU6036720 is highly selective for Kir4.1/5.1 over other Kir channels, it is important to be aware of potential off-target activities at higher concentrations.[1] It is always advisable to consult the latest literature and perform appropriate control experiments to rule out off-target effects in your specific experimental system.
Data Presentation
The following table summarizes the comparative activity of this compound and VU6036721 against the Kir4.1/5.1 channel.
| Compound | Target | IC50 | Activity Notes |
| This compound | Kir4.1/5.1 | 0.24 µM | Potent and selective inhibitor.[1][2] |
| VU6036721 | Kir4.1/5.1 | > 30 µM | Inactive enantiomer, ideal for use as a negative control.[1] |
Experimental Protocols
Representative Electrophysiology Protocol for Assessing Kir4.1/5.1 Inhibition
This protocol provides a general workflow for using whole-cell patch-clamp electrophysiology to measure the inhibitory effect of VU6036720 on Kir4.1/5.1 channels, with VU6036721 as a negative control.
Cell Preparation:
-
Use a stable cell line expressing heteromeric Kir4.1/5.1 channels (e.g., HEK293 or CHO cells).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 3 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Compound Preparation: Prepare stock solutions of this compound and VU6036721 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-30 mM). Make fresh serial dilutions in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtain a gigaohm seal (>1 GΩ) on a single cell using a patch pipette filled with the internal solution.
-
Establish a whole-cell recording configuration.
-
Apply a voltage-clamp protocol to elicit Kir4.1/5.1 currents. A typical protocol would be to hold the cell at a holding potential of -80 mV and apply voltage steps from -120 mV to +40 mV in 20 mV increments.
-
Establish a stable baseline current recording in the vehicle control (external solution with the same final concentration of DMSO as the compound solutions).
-
Perfuse the cell with increasing concentrations of VU6036720, allowing the current to reach a steady state at each concentration before recording.
-
Perform a washout with the external solution to check for reversibility of the inhibition.
-
In a separate set of cells, after establishing a baseline, perfuse with VU6036721 at a concentration equivalent to the highest effective concentration of VU6036720 used. No significant inhibition of the current should be observed.
Data Analysis:
-
Measure the steady-state current amplitude at a specific voltage step (e.g., -120 mV) for each concentration of VU6036720.
-
Normalize the current amplitudes to the baseline current.
-
Plot the normalized current as a function of the logarithm of the VU6036720 concentration and fit the data to a Hill equation to determine the IC50 value.
-
Compare the lack of effect of VU6036721 to the dose-dependent inhibition by VU6036720.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values for VU6036720 | 1. Inconsistent final DMSO concentration. 2. Compound precipitation in aqueous solution. 3. Fluctuation in recording temperature. 4. "Rundown" of Kir4.1/5.1 channel activity. | 1. Ensure the final DMSO concentration is consistent across all conditions. 2. Prepare fresh dilutions of the compounds for each experiment. Visually inspect solutions for any signs of precipitation. Consider sonication for stock solutions. 3. Use a temperature-controlled recording chamber. 4. Monitor baseline currents for stability before compound application. If rundown is significant, consider using perforated patch-clamp or including stabilizing agents in the internal solution. |
| VU6036721 shows some inhibitory effect | 1. Impure or degraded VU6036721 compound. 2. Off-target effects at very high concentrations. 3. Non-specific effects on the cell membrane or recording conditions. | 1. Verify the purity and integrity of the VU6036721 stock. 2. Ensure the concentration of VU6036721 used is appropriate and justified by the VU6036720 dose-response curve. 3. Perform vehicle control experiments with the same final DMSO concentration to rule out solvent effects. Ensure the health and stability of the cells. |
| No effect observed with VU6036720 | 1. Incorrect compound dilution or inactive stock solution. 2. Low expression or activity of Kir4.1/5.1 channels in the cells. 3. Rapid metabolism of the compound in the experimental system. | 1. Prepare fresh stock solutions and verify dilutions. 2. Confirm the expression and functional activity of Kir4.1/5.1 channels using a known inhibitor (e.g., BaCl2) or by observing the characteristic inward rectification. 3. While less common in acute in vitro experiments, consider the stability of the compound in your specific buffer and at your experimental temperature. |
Visualizations
Logical Relationship between VU6036720 and VU6036721
Caption: Logical workflow for using VU6036721 as a negative control.
Experimental Workflow for Negative Control Validation
Caption: Experimental workflow for validating VU6036720 activity.
Signaling Pathway of Kir4.1/5.1 Inhibition
References
- 1. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Interpreting unexpected results with VU6036720 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VU6036720 hydrochloride. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective in vitro inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2] It acts as a pore blocker, binding within the ion-conduction pathway of the channel. This action reduces the channel's open-state probability and single-channel current amplitude.[3][4][5]
Q2: I am not observing the expected inhibitory effect of VU6036720 in my in vivo experiment. Why might this be?
A2: A lack of in vivo efficacy is a known limitation of VU6036720. Drug metabolism and pharmacokinetic profiling have revealed that VU6036720 has high clearance and plasma protein binding.[3][4][5] These factors may prevent the compound from reaching a sufficient concentration at the target site to engage Kir4.1/5.1 channels in a living organism.[3][4][5] For example, renal clearance studies in mice did not produce a diuretic response consistent with Kir4.1/5.1 inhibition in the renal tubule.[3][4]
Q3: Is VU6036720 selective for Kir4.1/5.1 channels?
A3: Yes, VU6036720 is reported to be highly selective for heteromeric Kir4.1/5.1 channels, with a greater than 40-fold selectivity over homomeric Kir4.1 channels and at least 10-fold selectivity over ten other Kir channels.[3][4]
Q4: Can changes in extracellular potassium concentration affect the potency of VU6036720?
A4: Yes, the potency of VU6036720 is sensitive to changes in extracellular potassium concentration. Elevating extracellular potassium has been shown to shift the IC50 value, which is consistent with its mechanism as a pore blocker.[3][4][5]
Q5: Is this compound related to M5 negative allosteric modulators (NAMs)?
A5: No, this compound is an inhibitor of Kir4.1/5.1 potassium channels and is not an M5 negative allosteric modulator. These are distinct molecules with different protein targets and mechanisms of action.
Troubleshooting Guide
Issue: No or weak inhibition observed in in vitro electrophysiology experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of VU6036720 | Verify the final concentration of the compound in your experimental solution. Prepare fresh dilutions from a stock solution. |
| Degradation of VU6036720 | Ensure proper storage of the compound and its stock solutions. This compound should be stored at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles. |
| High extracellular potassium concentration | Be aware that increased extracellular potassium can reduce the apparent potency of VU6036720.[3][4][5] Maintain a consistent and known potassium concentration across your experiments for comparable results. |
| Cell type or expression system issues | Confirm the expression of both Kir4.1 and Kir5.1 subunits in your cell line, as VU6036720 is most potent on the heteromeric channel. |
| Mutation in the binding site | A mutation in the "rectification controller" residue (asparagine 161 in Kir5.1) can significantly reduce the inhibitory effect of VU6036720.[3][5] |
Issue: Inconsistent results between experimental batches.
| Possible Cause | Troubleshooting Step |
| Variability in compound preparation | Standardize the protocol for preparing and diluting VU6036720. Use the same solvent and ensure complete dissolution. |
| Differences in experimental conditions | Maintain consistent parameters such as temperature, pH, and ion concentrations between experiments. |
| Cell passage number | Use cells within a consistent and low passage number range, as channel expression levels can change over time in culture. |
Quantitative Data Summary
Table 1: Potency of this compound
| Target | IC50 | Notes |
| Heteromeric Kir4.1/5.1 | 0.24 µM | The primary target of VU6036720.[1][2][3][4] |
| Homomeric Kir4.1 | > 10 µM | Demonstrates >40-fold selectivity for the heteromeric channel.[3] |
Table 2: Effect of Extracellular Potassium on VU6036720 Potency
| Condition | IC50 Shift | Interpretation |
| Elevated extracellular K+ (20 mM) | 6.8-fold increase | Consistent with a pore-blocking mechanism.[3][4][5] |
Experimental Protocols
Protocol 1: In Vitro Patch-Clamp Electrophysiology
-
Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) cells in F12K medium supplemented with 10% FBS and 100 U/ml penicillin-streptomycin at 37°C in a 5% CO2 incubator.[3]
-
Co-transfect cells with plasmids encoding Kir4.1 and Kir5.1 subunits using a suitable transfection reagent according to the manufacturer's protocol.[3] An eGFP plasmid can be co-transfected for easy identification of transfected cells.[3]
-
-
Electrophysiology Recordings:
-
Perform whole-cell or single-channel patch-clamp recordings 24-48 hours post-transfection.
-
For whole-cell recordings, use an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 MgATP (pH adjusted to 7.3 with KOH). The external solution should contain (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to 7.4 with KOH).
-
Apply different concentrations of this compound dissolved in the external solution.
-
-
Data Analysis:
-
Measure the current amplitude at a specific holding potential (e.g., -100 mV).
-
Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of VU6036720 pore blockade on Kir4.1/5.1 channels.
Caption: A logical workflow for troubleshooting unexpected in vitro results.
Caption: Pharmacokinetic limitations of VU6036720 for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Kir4.1 Channel Inhibitors: VU6036720 Hydrochloride vs. VU0134992
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for investigating the physiological roles of the Kir4.1 potassium channel and for the development of novel therapeutics. This guide provides a detailed comparison of two prominent Kir4.1 inhibitors: VU6036720 hydrochloride and VU0134992.
The inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a key player in maintaining potassium homeostasis in the central nervous system and in epithelial tissues of the kidney. Its dysfunction is associated with various neurological and renal disorders, making it an attractive target for pharmacological intervention. This guide presents a comparative analysis of this compound and VU0134992, focusing on their potency, selectivity, and mechanism of action to aid researchers in selecting the appropriate tool compound for their studies.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key pharmacological parameters of this compound and VU0134992 based on available experimental data.
| Parameter | This compound | VU0134992 |
| Primary Target | Heteromeric Kir4.1/5.1 channels | Homomeric Kir4.1 channels |
| IC50 for Primary Target | 0.24 µM[1][2][3] | 0.97 µM[4][5][6] |
| Selectivity | >40-fold selective for Kir4.1/5.1 over homomeric Kir4.1[2][3][7] | 9-fold selective for homomeric Kir4.1 over Kir4.1/5.1[4][5][6] |
| Selectivity over other Kir channels | At least 10-fold selective over ten other Kir channels[2] | >30-fold selective over Kir1.1, Kir2.1, and Kir2.2[4][5][6] |
| In Vivo Activity | High clearance and plasma protein binding may limit in vivo target engagement[2][3][7] | Orally active; demonstrates dose-dependent diuresis, natriuresis, and kaliuresis in rats[4][5][6] |
| Mechanism of Action | Pore blocker; reduces channel open-state probability and single-channel current amplitude[2][3][7] | Pore blocker; interacts with pore-lining residues glutamate 158 and isoleucine 159[4][6] |
Experimental Methodologies
The characterization of these inhibitors has relied on a variety of sophisticated experimental techniques. Below are the detailed protocols for the key assays used to determine their potency and selectivity.
Whole-Cell Patch-Clamp Electrophysiology
This technique was employed to measure the inhibitory effect of the compounds on Kir4.1 channel currents in a controlled cellular environment.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the target Kir channel (e.g., Kir4.1, Kir4.1/5.1).
-
Recording Configuration: Whole-cell patch-clamp.
-
Voltage Protocol: Cells are typically held at a specific holding potential, and current responses are elicited by voltage steps. For instance, VU0134992's IC50 was determined at -120 mV.[4][6]
-
Data Analysis: The concentration-response curves are generated by measuring the inhibition of the channel current at various compound concentrations. The IC50 value, representing the concentration at which 50% of the channel activity is inhibited, is then calculated.
Thallium (Tl+) Flux Assays
This high-throughput screening method is used to assess the activity of ion channels by measuring the influx of thallium ions, a surrogate for potassium ions, into cells.
-
Cell Line: HEK-293 cells expressing the Kir channel of interest.
-
Assay Principle: The assay utilizes a thallium-sensitive fluorescent dye. The influx of Tl+ through the Kir channels leads to an increase in fluorescence.
-
Procedure: Cells are incubated with the fluorescent dye and then with the test compound at various concentrations. A thallium-containing buffer is then added to initiate the flux.
-
Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The inhibitory effect of the compound is determined by the reduction in the fluorescence signal, from which IC50 values can be derived. This method was used to determine the selectivity of VU0134992 against a panel of other Kir channels.[4][5][6]
Cell-Attached Patch Single-Channel Recordings
This specialized patch-clamp technique allows for the observation of the activity of individual ion channels, providing insights into the mechanism of inhibition.
-
Objective: To determine how VU6036720 inhibits Kir4.1/5.1 channel activity.
-
Procedure: A patch pipette is sealed to the membrane of a cell expressing the target channel, isolating a small patch of the membrane containing one or more channels. The electrical current passing through the individual channels is then recorded.
-
Findings for VU6036720: This method revealed that VU6036720 reduces both the probability of the channel being in the open state and the amplitude of the single-channel current.[2][3][7]
Comparative Analysis Workflow
The following diagram illustrates the key decision points and comparative aspects when choosing between this compound and VU0134992 for Kir4.1-related research.
Caption: Comparative workflow for selecting between VU6036720 HCl and VU0134992.
Conclusion
This compound is a potent and highly selective inhibitor of the heteromeric Kir4.1/5.1 channel .[1][2][3] Its utility is primarily for in vitro and ex vivo studies where specific inhibition of the heteromeric channel is desired.[2][3][7] Its limited in vivo activity, due to unfavorable pharmacokinetic properties, makes it less suitable for studies in whole animal models.[2][3][7]
VU0134992 , on the other hand, is a selective inhibitor of the homomeric Kir4.1 channel and possesses the significant advantage of being orally active in vivo .[4][5][6] This makes it the preferred choice for researchers investigating the physiological and pathophysiological roles of homomeric Kir4.1 channels in animal models.
The choice between these two inhibitors will ultimately depend on the specific research question, the target channel isoform (homomeric vs. heteromeric), and the experimental system (in vitro vs. in vivo). This guide provides the necessary data and context to make an informed decision.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Fluoxetine and VU6036720 Hydrochloride: A Guide for Researchers
Introduction
In the landscape of pharmacological research, the precise selection of chemical tools is paramount to the integrity and validity of experimental outcomes. This guide provides a comprehensive comparison of two distinct compounds: Fluoxetine, a widely recognized selective serotonin reuptake inhibitor (SSRI), and VU6036720 hydrochloride, a potent inhibitor of the inward-rectifier potassium (Kir) channel Kir4.1/5.1. While both compounds modulate neural activity, their mechanisms of action are fundamentally different, targeting distinct protein families and signaling pathways. This document aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform the appropriate application of these molecules in their studies. It is important to note that due to their disparate molecular targets, Fluoxetine should not be considered a direct experimental alternative to this compound.
Comparative Data Summary
The following table summarizes the key pharmacological properties of Fluoxetine and this compound, highlighting their distinct molecular targets and potencies.
| Feature | Fluoxetine | This compound |
| Primary Molecular Target | Serotonin Transporter (SERT)[1][2] | Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channel[3][4][5] |
| Mechanism of Action | Inhibition of serotonin reuptake from the synaptic cleft[6][7] | Pore blocker of the ion-conduction pathway[5][8][9] |
| Primary Effect | Increases extracellular serotonin concentration[7] | Inhibition of potassium ion flux[5][8] |
| Reported IC50 | ~1-10 nM for SERT | 0.24 µM for Kir4.1/5.1[3][4] |
| Cellular Outcome | Enhanced serotonergic neurotransmission[7] | Alteration of cellular membrane potential and excitability |
| Therapeutic/Research Area | Depression, anxiety disorders[6][10][11] | Research tool for studying brain and kidney physiology[3] |
Detailed Mechanism of Action and Signaling Pathways
Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine's primary mechanism of action is the selective and potent inhibition of the serotonin transporter (SERT) located on the presynaptic neuron.[1][6][7] By binding to SERT, fluoxetine blocks the reabsorption of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[2][12] This leads to an accumulation of serotonin in the synapse, thereby increasing the availability of the neurotransmitter to bind to postsynaptic receptors.[7] The enhanced activation of these postsynaptic serotonin receptors is believed to mediate the therapeutic effects of fluoxetine in conditions such as depression and anxiety.[6][7]
Figure 1. Mechanism of action of Fluoxetine at the serotonergic synapse.
This compound: A Kir4.1/5.1 Channel Inhibitor
This compound is a potent and selective in vitro inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels.[3][4][5] These channels are crucial for maintaining cellular membrane potential and potassium homeostasis, particularly in glial cells in the brain and epithelial cells in the kidney. VU6036720 acts as a pore blocker, binding within the ion-conduction pathway of the channel.[5][8][9] This action physically obstructs the flow of potassium ions, leading to a reduction in channel open-state probability and single-channel current amplitude.[5][8] By inhibiting Kir4.1/5.1, VU6036720 can depolarize the cell membrane, thereby altering cellular excitability and function.
Figure 2. Mechanism of action of VU6036720 on the Kir4.1/5.1 channel.
Experimental Protocols
Protocol 1: In Vitro Serotonin Reuptake Inhibition Assay
This protocol outlines a method to determine the inhibitory potency of a compound like Fluoxetine on the serotonin transporter.
1. Cell Culture:
- HEK293 cells stably expressing human SERT (hSERT) are cultured in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).
2. Radioligand Binding Assay:
- Prepare cell membranes from the hSERT-expressing cells.
- Incubate the cell membranes with a radiolabeled ligand specific for SERT (e.g., [³H]-citalopram) in the presence of varying concentrations of the test compound (Fluoxetine).
- Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine).
- After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The percentage of inhibition at each concentration of the test compound is calculated.
- The IC50 value (the concentration of the compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the concentration-response curve.
Protocol 2: Electrophysiological Assessment of Kir4.1/5.1 Inhibition
This protocol describes the use of patch-clamp electrophysiology to measure the inhibitory effect of a compound like VU6036720 on Kir4.1/5.1 channels.
1. Cell Culture and Transfection:
- Chinese hamster ovary (CHO) cells are cultured under standard conditions.[5]
- Cells are co-transfected with plasmids encoding Kir4.1 and Kir5.1 subunits. A fluorescent protein marker (e.g., GFP) can be co-transfected for easy identification of transfected cells.
2. Whole-Cell Patch-Clamp Recording:
- Transfected cells are identified by fluorescence microscopy.
- Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
- The extracellular solution contains a physiological concentration of ions, while the intracellular (pipette) solution is potassium-based to isolate Kir currents.
- A voltage-ramp protocol (e.g., from -120 mV to +60 mV) is applied to elicit Kir currents.
3. Compound Application and Data Analysis:
- A stable baseline current is recorded.
- The test compound (VU6036720) is applied to the cell at various concentrations via a perfusion system.
- The effect of the compound on the Kir current is measured as the percentage of current inhibition at a specific voltage (e.g., -100 mV).
- A concentration-response curve is generated, and the IC50 value is calculated using a suitable fitting equation (e.g., Hill equation).
Conclusion
Fluoxetine and this compound are valuable research tools with distinct and specific mechanisms of action. Fluoxetine selectively targets the serotonin transporter, making it a cornerstone for studies on serotonergic signaling and for its clinical use as an antidepressant. In contrast, VU6036720 is a selective inhibitor of the Kir4.1/5.1 potassium channel, offering a means to investigate the roles of these channels in cellular excitability and potassium homeostasis. The profound differences in their molecular targets, mechanisms, and cellular effects underscore that Fluoxetine is not a suitable experimental alternative for this compound. Researchers should select these compounds based on the specific biological question and target pathway under investigation to ensure the generation of precise and interpretable data.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]
- 8. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. About fluoxetine - NHS [nhs.uk]
- 11. Fluoxetine - Wikipedia [en.wikipedia.org]
- 12. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
Validating Kir4.1 Inhibition: A Comparative Guide to VU6036720 Hydrochloride and siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the specific on-target effects of a small molecule inhibitor is a critical step in preclinical research. This guide provides a comprehensive comparison of two key methodologies for validating the effects of VU6036720 hydrochloride, a potent and selective inhibitor of the Kir4.1 potassium channel, against the gold standard of genetic knockdown using small interfering RNA (siRNA).
This compound has emerged as a valuable pharmacological tool for probing the function of heteromeric Kir4.1/5.1 inward rectifier potassium channels, which play crucial roles in the brain and kidneys.[1][2] Validating that the observed cellular and physiological effects of this compound are indeed due to its interaction with Kir4.1 is paramount. This guide outlines the experimental data and protocols necessary to confidently attribute experimental outcomes to the specific inhibition of Kir4.1.
Comparing Pharmacological Inhibition with Genetic Knockdown
Quantitative Data Summary
The following tables summarize the key quantitative parameters for both this compound and Kir4.1 siRNA knockdown, providing a basis for comparing their efficacy and functional consequences.
Table 1: this compound Efficacy and Selectivity
| Parameter | Value | Channel | Notes |
| IC50 | 0.24 µM | Kir4.1/5.1 | The half maximal inhibitory concentration for the target channel.[1][2] |
| Selectivity | >40-fold | over Kir4.1 homomers | Demonstrates preference for the heteromeric channel.[1][2] |
Table 2: Kir4.1 siRNA Knockdown and Functional Consequences
| Parameter | Reported Effect | Cell Type | Notes |
| Kir4.1 mRNA knockdown | Significant reduction | Cultured cortical astrocytes | The degree of knockdown can be optimized. |
| Glutamate Uptake | 57.0% decrease | Cortical astrocytes | Demonstrates a key functional consequence of reduced Kir4.1 expression.[4][5] |
| Membrane Potential | ~20mV depolarization | Cultured spinal cord astrocytes | A direct electrophysiological consequence of reduced Kir4.1 function.[4] |
| Input Resistance | ~10-fold increase | Cultured spinal cord astrocytes | Indicates a significant change in cellular electrical properties.[4] |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following protocols outline the key steps for utilizing this compound and Kir4.1 siRNA.
Protocol 1: Pharmacological Inhibition with this compound
This protocol is based on standard electrophysiological and cellular assays.
-
Cell Culture: Culture cells endogenously expressing Kir4.1 (e.g., primary astrocytes) or a cell line heterologously expressing Kir4.1/5.1 channels (e.g., HEK293 cells) under standard conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Further dilute to the desired final concentrations in the extracellular recording solution immediately before use.
-
Electrophysiology (Whole-Cell Patch-Clamp):
-
Obtain a whole-cell recording from a target cell.
-
Establish a stable baseline recording of Kir4.1 currents.
-
Perfuse the cells with increasing concentrations of this compound to determine the dose-response relationship and IC50 value.
-
-
Functional Assays (e.g., Glutamate Uptake):
-
Plate cells in a multi-well format.
-
Pre-incubate the cells with various concentrations of this compound for a predetermined time.
-
Initiate the glutamate uptake assay using a fluorescent or radioactive glutamate analog.
-
Measure the uptake and compare it to vehicle-treated control cells.
-
Protocol 2: Kir4.1 siRNA Knockdown
This protocol outlines a general procedure for siRNA-mediated knockdown.
-
siRNA Design and Synthesis: Design or purchase at least two independent siRNA sequences targeting the Kir4.1 mRNA (gene name: KCNJ10). A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Culture and Transfection:
-
Plate cells at a density that will be 50-70% confluent at the time of transfection.
-
On the day of transfection, prepare the siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown (qPCR and Western Blot):
-
After the incubation period, harvest the cells.
-
Isolate RNA and perform quantitative real-time PCR (qPCR) to quantify the reduction in Kir4.1 mRNA levels compared to the scrambled siRNA control.
-
Isolate protein and perform a Western blot to confirm a reduction in Kir4.1 protein levels.
-
-
Functional Assays: Perform the same functional assays as described in Protocol 1 (e.g., electrophysiology, glutamate uptake) on the siRNA-treated cells and compare the results to the scrambled siRNA control.
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological context, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: Signaling pathway of Kir4.1 and points of intervention.
Conclusion
The validation of a small molecule inhibitor's on-target effects is a cornerstone of rigorous pharmacological research. By employing both the specific inhibitor this compound and a targeted genetic knockdown approach with siRNA for Kir4.1, researchers can build a compelling case for the mechanism of action. A convergence of results from these two distinct methodologies provides strong evidence that the observed physiological or cellular changes are a direct consequence of Kir4.1 inhibition, thereby paving the way for further investigation into the therapeutic potential of targeting this important ion channel.
References
- 1. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of glial specific Kir4.1 in normal and pathological states of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Insights into the Role of Kir4.1 in Chronic Pain and Depression: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of VU6036720 Hydrochloride: A Comparative Guide for Researchers
VU6036720 hydrochloride has emerged as a critical pharmacological tool for the in vitro and ex vivo study of heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2] This guide provides a detailed comparison of its selectivity profile against other Kir channels, supported by experimental data and protocols, to assist researchers in its effective application.
Data Presentation: Selectivity Profile of Kir Channel Inhibitors
VU6036720 is distinguished by its high potency and selectivity for the heteromeric Kir4.1/5.1 channel.[1][2][3] The following table summarizes the half-maximal inhibitory concentration (IC50) values of VU6036720 and related compounds against various Kir channel subtypes. This quantitative data highlights the superior selectivity of VU6036720 for Kir4.1/5.1.
| Compound | Target Kir Channel | IC50 (µM) | Selectivity Notes | Reference |
| VU6036720 | Kir4.1/5.1 | 0.24 | Most potent and selective inhibitor to date. | [1][2][3][4][5] |
| Kir4.1 | >10 | >40-fold selective for Kir4.1/5.1 over Kir4.1. | [1][3] | |
| Other Kir Channels | >10 (inferred) | Precursor VU0493690 showed >10-fold selectivity over ten other Kir channels. | [1][3] | |
| VU0493690 | Kir4.1/5.1 | 0.96 | Precursor to VU6036720. | [1][3] |
| Kir4.1 & 10 others | >9.6 | At least 10-fold selectivity over Kir4.1 and ten other Kir channels. | [1][3] | |
| VU0134992 | Kir4.1 | 6.1 | Exhibits nine-fold selectivity for Kir4.1 over Kir4.1/5.1. | [1] |
| Kir4.1/5.1 | 51.7 | [1] |
Experimental Protocols
The selectivity and potency of VU6036720 were primarily determined using patch-clamp electrophysiology, a gold-standard technique for studying ion channel function.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This method was employed to measure the inhibitory effect of VU6036720 on Kir channel currents in a cellular context.
-
Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions (e.g., F12K or DMEM medium, 10% FBS, 100 U/ml penicillin-streptomycin, 37°C, 5% CO2).[1]
-
Cells are transiently transfected with plasmids encoding the specific Kir channel subunits of interest (e.g., pIRES-Kir4.1, pBudCE4.1-Kir4.1/Kir5.1). A fluorescent reporter like eGFP is often co-transfected to identify successfully transfected cells.[1]
-
-
Electrophysiological Recording:
-
Recordings are performed 24-48 hours post-transfection.
-
A glass micropipette with a resistance of 2-3 MΩ is filled with an intracellular solution (e.g., containing in mM: 150 K-gluconate, 5 EGTA, 5 MgATP, 10 HEPES; pH 7.2).[6]
-
The micropipette is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the "whole-cell" configuration.
-
The standard bath solution typically contains (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES; pH 7.4.[7]
-
Membrane potential is held at a specific voltage (e.g., -75 mV), and voltage steps or ramps are applied to elicit Kir channel currents.[6][7]
-
-
Compound Application and Data Analysis:
-
A baseline current is recorded before the application of VU6036720.
-
The compound is then perfused into the bath solution at various concentrations.
-
The inhibitory effect is measured as the percentage reduction in current amplitude at each concentration.
-
Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration. The IC50 value is determined by fitting the data with a four-parameter logistic function.
-
Visualizations: Workflow and Selectivity Profile
Experimental Workflow for Kir Channel Inhibitor Screening
The following diagram illustrates the typical workflow for identifying and characterizing a selective Kir channel inhibitor like VU6036720.
Caption: Workflow for discovery and validation of VU6036720.
Selectivity Profile of VU6036720
This diagram visually represents the high selectivity of VU6036720 for the Kir4.1/5.1 channel over the homomeric Kir4.1 channel.
Caption: Potency of VU6036720 against different Kir channels.
Mechanism of Action
References
- 1. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]
Validating Kir4.1/5.1 Channel Inhibition: A Comparative Guide to VU6036720 Hydrochloride and its Inactive Enantiomer VU6036721
For researchers in neuroscience, nephrology, and related drug discovery fields, the selective inhibition of heteromeric Kir4.1/5.1 inward rectifier potassium channels presents a valuable tool for investigating their physiological roles and therapeutic potential. VU6036720 hydrochloride has emerged as a potent and selective inhibitor of these channels. A critical component of rigorous pharmacological validation is the use of an inactive control compound. This guide provides a detailed comparison of this compound with its inactive (R)-enantiomer, VU6036721, highlighting the experimental data and protocols that underscore the specific activity of VU6036720.
Introduction
VU6036720 is a novel chemical probe that demonstrates high potency and selectivity for the heteromeric Kir4.1/5.1 potassium channel over other Kir channels.[1] To confirm that the observed effects of VU6036720 are due to its specific interaction with the Kir4.1/5.1 channel, it is essential to employ a structurally similar but biologically inactive control. VU6036721, the (R)-enantiomer of VU6036720, serves this purpose, allowing researchers to dissect the on-target effects from any potential off-target or non-specific interactions.[1]
Comparative Activity at Kir4.1/5.1 Channels
The primary distinction between VU6036720 and VU6036721 lies in their differential activity at the target Kir4.1/5.1 channel. As demonstrated in electrophysiological studies, VU6036720 potently inhibits channel activity, while VU6036721 is inactive.
| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |
| This compound | Heteromeric Kir4.1/5.1 | Thallium Flux Assay | 0.24 µM | [1] |
| VU6036721 | Heteromeric Kir4.1/5.1 | Thallium Flux Assay | Inactive | [1] |
Experimental Protocols
The validation of VU6036720's activity and VU6036721's inactivity is primarily achieved through patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity.
Cell Culture and Transfection
Chinese Hamster Ovary (CHO) cells are a suitable host for the heterologous expression of Kir4.1 and Kir5.1 subunits.
-
Cell Maintenance: CHO cells are maintained in F-12K medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: For co-expression of Kir4.1 and Kir5.1, cells are transiently transfected with expression plasmids encoding the respective subunits using a suitable transfection reagent.
Patch-Clamp Electrophysiology
Whole-cell patch-clamp recordings are performed to measure the current flowing through the Kir4.1/5.1 channels in the presence and absence of the test compounds.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).
-
Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
-
-
Recording Procedure:
-
Glass micropipettes with a resistance of 3-5 MΩ are filled with the pipette solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Currents are recorded in response to voltage steps.
-
VU6036720 or VU6036721 is perfused into the bath to determine its effect on the channel current.
-
Signaling Pathway and Mechanism of Action
VU6036720 acts as a pore blocker of the Kir4.1/5.1 channel.[1] This mechanism involves the physical obstruction of the ion conduction pathway, thereby inhibiting the flow of potassium ions.
References
A Comparative Guide to the In Vitro Efficacy of Kir4.1/5.1 Channel Blockers
This guide provides a detailed comparison of the in vitro efficacy of various pharmacological blockers of the Kir4.1/5.1 potassium channel, a key player in cellular excitability and ion homeostasis. The data presented is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting this channel.
Quantitative Comparison of Kir4.1/5.1 Blockers
The following table summarizes the in vitro potency of several known Kir4.1/5.1 channel blockers. The half-maximal inhibitory concentration (IC50) is a standard measure of a blocker's efficacy. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target | IC50 (µM) | Assay Method | Reference |
| VU6036720 | Kir4.1/5.1 | 0.24 | Thallium Flux Assay | [1] |
| VU0134992 | Kir4.1 | 0.97 | Whole-Cell Patch Clamp (-120 mV) | [2] |
| Kir4.1/5.1 | 9.0 | Whole-Cell Patch Clamp (-120 mV) | [2] | |
| Fluoxetine | Kir4.1/5.1 | 20.1 | Thallium Flux Assay | [1][3] |
| Amitriptyline | Kir4.1/5.1 | 20.8 | Thallium Flux Assay | [1] |
| Nortriptyline | Kir4.1 | 38 | Whole-Cell Patch Clamp (-110 mV) | [4] |
Experimental Protocols
The data presented in this guide were primarily generated using two key in vitro techniques: whole-cell patch-clamp electrophysiology and thallium flux assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion flow through channels in the membrane of a single cell.
Objective: To measure the inhibitory effect of compounds on Kir4.1 and Kir4.1/5.1 channel currents.
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing Kir4.1 or co-expressing Kir4.1 and Kir5.1 are commonly used.[1][5]
General Procedure:
-
Cell Preparation: HEK-293 cells are cultured and transfected with the appropriate channel subunits. The day after transfection, cells are dissociated and plated on coverslips for recording.[1]
-
Recording Setup: A glass micropipette with a very fine tip (2-4 MΩ resistance) is filled with an intracellular solution and brought into contact with a single cell.[5] A tight seal is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration).
-
Solutions:
-
Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -60 mV), and voltage steps are applied to elicit inward and outward currents through the Kir channels.[5] The current is measured before and after the application of the test compound to the bath solution. The difference in current amplitude is used to determine the degree of inhibition.
Thallium Flux Assay
This is a higher-throughput method that uses a fluorescent dye to indirectly measure the activity of potassium channels. Thallium (Tl+) is used as a surrogate for potassium (K+) as it can pass through K+ channels and is detectable by specific fluorescent dyes.
Objective: To screen for and characterize modulators of Kir4.1/5.1 channel activity in a high-throughput format.
Cell Lines: HEK-293 cells stably expressing the channel of interest are typically used.[6]
General Procedure:
-
Cell Plating: Cells are plated in 384-well plates and incubated overnight.[6]
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) for approximately one hour at room temperature.[6]
-
Compound Incubation: The dye is removed, and the cells are washed. The compounds to be tested are then added to the wells and incubated for a set period (e.g., 20 minutes).[6]
-
Thallium Addition and Signal Detection: A solution containing thallium is added to the wells, and the resulting increase in fluorescence is measured over time using a fluorescence plate reader.[6] The rate of fluorescence increase is proportional to the rate of thallium influx through the potassium channels. Channel blockers will reduce the rate of fluorescence increase.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Kir4.1/5.1 and a typical experimental workflow for screening channel blockers.
Caption: Renal Kir4.1/5.1-WNK-SPAK-NCC Signaling Pathway.
Caption: Astrocyte Kir4.1-BDNF Signaling Pathway.
Caption: High-Throughput Screening Workflow for Kir4.1/5.1 Blockers.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. diseases.jensenlab.org [diseases.jensenlab.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kir5.1 regulates Nedd4-2-mediated ubiquitination of Kir4.1 in distal nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Small Molecule Inhibitors Targeting the Kir4.1/5.1 Potassium Channel
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of currently identified small molecule inhibitors of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1. This channel, a key player in both renal and neural physiology, presents a promising, albeit challenging, therapeutic target for a range of disorders including hypertension, edema, and certain neurological conditions.
This guide summarizes the quantitative data for prominent inhibitors, details the experimental methodologies used for their characterization, and visualizes their relevant signaling pathways.
Quantitative Comparison of Kir4.1/5.1 Inhibitors
The development of potent and selective inhibitors for the Kir4.1/5.1 channel is an ongoing area of research. Several compounds have been identified through high-throughput screening and subsequent medicinal chemistry optimization. The following table summarizes the key quantitative data for the most notable inhibitors identified to date.
| Compound | Target | IC50 (µM) | Selectivity | Assay Type | Reference |
| VU6036720 | Kir4.1/5.1 | 0.24 | >40-fold vs. Kir4.1 | Patch Clamp Electrophysiology | [1] |
| VU0493690 | Kir4.1/5.1 | 0.96 | >10-fold vs. Kir4.1 and ten other Kir channels | Patch Clamp Electrophysiology | [1][2][3] |
| Kir4.1/5.1 | 3.2 | - | Thallium Flux Assay | [4] | |
| VU0134992 | Kir4.1 | 0.97 | 9-fold vs. Kir4.1/5.1 | Whole-cell Patch Clamp | [5][6] |
| Kir4.1/5.1 | 9 | - | Whole-cell Patch Clamp | [5][6] | |
| Lys05 | Kir4.1 | Potent (exact IC50 not specified in snippets) | Highly selective against other antidepressant targets | High-Throughput Screening, Patch Clamp | [3] |
| Fluoxetine | Kir4.1 | ~10-20 | Non-selective | Patch Clamp, Thallium Flux | [1][4] |
| Amitriptyline | Kir4.1 | Tens of micromoles | Broadly inhibitory | - | [1] |
| Nortriptyline | Kir4.1 | Tens of micromoles | Broadly inhibitory | [1] | |
| Chloroquine | Kir4.1 | 3-30 | Voltage-dependent | Whole-cell Patch Clamp | [7] |
| Pentamidine | Kir4.1 | 0.03-3 | Voltage-dependent | Whole-cell Patch Clamp | [7] |
Experimental Protocols
The characterization of these small molecule inhibitors relies on robust in vitro assays. The two primary methods employed are thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.
Thallium Flux Assay Protocol
This assay provides a high-throughput method to screen large compound libraries for potential inhibitors of Kir4.1/5.1. It relies on the principle that thallium (Tl+) ions can permeate potassium channels and that their influx can be detected by a fluorescent dye.
Cell Preparation and Plating:
-
HEK-293 cells stably expressing Kir4.1/5.1 are cultured overnight in 384-well plates at a density of 20,000 cells per well.[1][5]
Dye Loading:
-
The following day, cells are loaded with a thallium-sensitive fluorescent dye, such as Thallos-AM or Thallos Gold, in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).[5][8]
-
The loading buffer also contains Pluronic F-127 to aid in dye solubilization.[8]
-
Cells are incubated with the dye for approximately 1 hour at room temperature.[1][8]
-
Following incubation, excess dye is removed by washing the cells with the assay buffer.[1]
Compound Addition and Incubation:
-
Test compounds, dissolved in DMSO, are added to the wells to achieve the desired final concentration (typically around 10 µM for primary screening).[1][5]
-
The cells are incubated with the compounds for approximately 20 minutes at room temperature.[1][5]
Thallium Stimulation and Data Acquisition:
-
A stimulus buffer containing thallium sulfate is added to each well to initiate Tl+ influx through the Kir4.1/5.1 channels.[1][5]
-
The fluorescence intensity is measured immediately and continuously for several minutes using a plate reader.[1][5]
-
The rate of fluorescence increase is proportional to the Tl+ influx and thus the channel activity. A decrease in the rate of fluorescence in the presence of a compound indicates inhibition of the channel.
Patch-Clamp Electrophysiology Protocol
Patch-clamp electrophysiology is the gold standard for characterizing the potency, selectivity, and mechanism of action of ion channel inhibitors. Both whole-cell and single-channel recording configurations are utilized.
Cell Preparation:
-
HEK-293T cells are transfected with plasmids encoding the Kir4.1 and Kir5.1 subunits. Recordings are typically performed 24-48 hours post-transfection.[4]
Solutions:
-
Whole-Cell Recording:
-
Single-Channel Recording (Cell-Attached):
Recording Procedure:
-
Whole-Cell: A glass micropipette filled with the intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The cell is held at a holding potential of -75 mV, and currents are elicited by voltage steps or ramps to measure channel activity.[4]
-
Single-Channel: The micropipette is sealed onto the cell membrane without rupturing the patch. This allows for the recording of the activity of individual ion channels within the membrane patch.
Data Analysis:
-
For whole-cell recordings, the current amplitude is measured before and after the application of the inhibitor to determine the percentage of inhibition and calculate the IC50 value.
-
For single-channel recordings, parameters such as channel open probability and single-channel conductance are analyzed to understand the mechanism of inhibition.
Signaling Pathways and Experimental Workflows
The Kir4.1/5.1 channel is integral to two well-characterized physiological processes: potassium and glutamate homeostasis in astrocytes and the regulation of sodium reabsorption in the kidney.
Astrocyte Potassium and Glutamate Buffering
In the central nervous system, astrocytes are responsible for clearing excess potassium and glutamate from the synaptic cleft to maintain normal neuronal excitability. Kir4.1 channels are a cornerstone of this process.
Caption: Astrocyte-mediated potassium and glutamate homeostasis.
This diagram illustrates how neuronal activity leads to an increase in extracellular potassium and glutamate. The astrocytic Kir4.1/5.1 channel facilitates the uptake of potassium, which helps to maintain a hyperpolarized membrane potential. This negative membrane potential is crucial for the function of glutamate transporters (EAATs), which clear glutamate from the synapse. Inhibition of Kir4.1/5.1 disrupts this process, leading to neuronal hyperexcitability.[7]
Renal Sodium Reabsorption Pathway
In the distal convoluted tubule (DCT) of the kidney, the Kir4.1/5.1 channel is a key regulator of the Na-Cl cotransporter (NCC), which plays a critical role in sodium reabsorption and blood pressure control.
Caption: Regulation of NCC by Kir4.1/5.1 in the kidney.
This workflow demonstrates how the activity of the basolateral Kir4.1/5.1 channel in DCT cells leads to membrane hyperpolarization, driving chloride efflux and lowering intracellular chloride concentration. This reduction in intracellular chloride activates the WNK-SPAK kinase pathway, which in turn phosphorylates and activates the apical Na-Cl cotransporter (NCC), leading to increased sodium reabsorption.[10] Therefore, inhibitors of Kir4.1/5.1 are being investigated as potential novel diuretics.
References
- 1. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Astrocyte Kir4.1 expression level territorially controls excitatory transmission in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 10. Inwardly rectifying K+ channels 4.1 and 5.1 (Kir4.1/Kir5.1) in the renal distal nephron - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of VU6036720 Hydrochloride
This document provides essential safety and logistical information for the proper disposal and handling of VU6036720 hydrochloride, a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel. The intended audience for this guidance includes researchers, scientists, and professionals involved in drug development.
Disposal Procedures
According to the manufacturer's Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] Consequently, the disposal procedures for small, research-scale quantities are straightforward.
Recommended Disposal:
-
Small Quantities: Can be disposed of with regular household waste.[1]
-
Uncleaned Packaging: Disposal must be conducted in accordance with official regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal guidelines for chemical waste.
Spill Management:
For minor spills, the area should be cleaned using appropriate absorbent materials. In the case of a larger spill, contact your institution's EHS department for immediate guidance and assistance with cleanup and disposal protocols.
Safety and Handling
While this compound is not classified as hazardous, standard laboratory safety precautions should always be observed during handling.
Personal Protective Equipment (PPE):
The use of the following personal protective equipment is recommended:
-
Safety glasses
-
Laboratory coat
-
Chemical-resistant gloves
Quantitative Data Summary
The following table provides a summary of the key physicochemical and pharmacological properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂ClFN₄O₂S • HCl | [2] |
| Molecular Weight | 473.4 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO, slightly soluble in water and acetonitrile. | [2] |
| IC₅₀ for Kir4.1/5.1 | 0.24 µM | [2] |
| IC₅₀ for Kir4.1 (homomeric) | >10 µM | [2] |
| IC₅₀ for hERG | 6.4 µM | [2] |
| Storage | Store at -20°C for long-term stability. |
Signaling Pathway and Mechanism of Action
VU6036720 acts as a selective inhibitor of the Kir4.1/5.1 potassium channel. This channel is crucial for maintaining the resting membrane potential and potassium homeostasis in various cell types, including astrocytes in the brain and epithelial cells in the kidney. By blocking this channel, VU6036720 can modulate cellular excitability and transport processes. The diagram below illustrates the inhibitory action of VU6036720 on the Kir4.1/5.1 channel and its impact on cellular function.
Caption: VU6036720 inhibits the Kir4.1/5.1 channel, disrupting potassium influx and altering membrane potential, which in turn modulates downstream signaling pathways.
Experimental Protocols
The initial identification and characterization of VU6036720 as a selective Kir4.1/5.1 inhibitor were detailed in a study by McClenahan et al. (2022) in Molecular Pharmacology. The key experimental methods employed in this research are summarized below.
Thallium Flux Assay: A high-throughput screening (HTS) assay using thallium flux as a surrogate for potassium ion movement was utilized to identify potential inhibitors from a large compound library. In this assay, cells expressing the Kir4.1/5.1 channel are loaded with a thallium-sensitive fluorescent dye. The influx of thallium through the channel upon stimulation leads to an increase in fluorescence. Inhibitory compounds are identified by their ability to reduce this fluorescence signal.
Patch-Clamp Electrophysiology: To validate the findings from the HTS and to characterize the potency and selectivity of VU6036720, whole-cell patch-clamp electrophysiology was performed. This technique allows for the direct measurement of ionic currents through the Kir4.1/5.1 channel in living cells. By applying varying concentrations of VU6036720, the researchers were able to determine the half-maximal inhibitory concentration (IC₅₀) and assess its effects on other related potassium channels to establish its selectivity profile.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
